molecular formula C21H23N7O2S B15584025 CDK2-IN-18

CDK2-IN-18

Cat. No.: B15584025
M. Wt: 437.5 g/mol
InChI Key: KRKQVGZXTNLQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK2-IN-18 is a useful research compound. Its molecular formula is C21H23N7O2S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

IUPAC Name

1-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-4-oxo-2H-indeno[1,2-c]pyrazol-5-yl]-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C21H23N7O2S/c1-11-20(31-12(2)22-11)18-16-17(24-25-18)13-5-4-6-14(15(13)19(16)29)23-21(30)26-28-9-7-27(3)8-10-28/h4-6H,7-10H2,1-3H3,(H,24,25)(H2,23,26,30)

InChI Key

KRKQVGZXTNLQSV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CDK2-IN-18: A Potent Indenopyrazole Inhibitor of Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-18 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, positioning it as a significant tool for cancer research and potential therapeutic development. Its mechanism of action involves the competitive inhibition of the ATP-binding site of the CDK2/cyclin E complex, leading to cell cycle arrest and inhibition of tumor cell proliferation. This guide consolidates available data on its bioactivity, provides illustrative experimental protocols, and visualizes its role within the CDK2 signaling pathway.

Chemical Structure and Properties

This compound, also identified as compound 8q in its discovery publication, is a novel indenopyrazole derivative. Its chemical identity and key properties are summarized below.

PropertyValueSource
IUPAC Name 2-(3-(4,5-dimethylthiazol-2-yl)-1H-pyrazol-5-yl)-N'-(4-methylpiperazin-1-yl)-1H-indene-1,3(2H)-dione-2-carboxamide[1]
CAS Number 364735-73-9[1]
Molecular Formula C24H26N6O3S[1]
Molecular Weight 478.57 g/mol Calculated
SMILES O=C(NN1CCN(CC1)C)NC2=CC=CC(C3=NNC(C4=C(C)N=C(C)S4)=C35)=C2C5=O[1]

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of CDK2 and also shows significant activity against CDK4. Its inhibitory activity has been quantified through various biochemical and cellular assays.

TargetAssay TypeIC50 (nM)NotesSource
CDK2/Cyclin E Biochemical Kinase Assay8Potent inhibition of the G1/S phase kinase complex.[1]
CDK4/Cyclin D1 Biochemical Kinase Assay46Significant activity against another key G1 phase kinase.[1]
HCT116 Cells Cell Proliferation Assay-Active against transformed human colon cancer cell line.[1]
Normal Fibroblasts Cell Proliferation Assay-Maintained an acceptable margin of activity against normal cells.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, which are crucial for the G1 to S phase transition in the cell cycle.[2][3] The primary regulatory pathway affected by this compound is the CDK2/Cyclin E signaling axis, which plays a pivotal role in initiating DNA replication.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Synthesis Mitogenic_Signals->Cyclin_D CDK4_6_Cyclin_D CDK4/6-Cyclin D (Active Complex) Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Retinoblastoma Protein (Rb) CDK4_6_Cyclin_D->Rb Phosphorylates & Inactivates E2F E2F Transcription Factor Rb->E2F Releases p21_p27 p21/p27 (CKIs) CDK2_Cyclin_E CDK2-Cyclin E (Active Complex) p21_p27->CDK2_Cyclin_E Inhibits Cyclin_E Cyclin E Synthesis E2F->Cyclin_E Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->Rb Hyper-phosphorylates S_Phase_Entry S-Phase Entry & DNA Replication CDK2_Cyclin_E->S_Phase_Entry Promotes CDK2_IN_18 This compound CDK2_IN_18->CDK4_6_Cyclin_D Inhibits CDK2_IN_18->CDK2_Cyclin_E Inhibits

Caption: The CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols representative of the types of assays used to characterize this compound and similar indenopyrazole-based CDK inhibitors.

Synthesis of Indenopyrazole Core Structure

A general synthesis for the indenopyrazole core, from which this compound is derived, is outlined below. This is based on synthetic routes for similar compounds.

Synthesis_Workflow Start Substituted Phthalate (B1215562) Ester Step1 Reaction with Hydrazine (B178648) Start->Step1 Intermediate1 Indenopyrazole Core Step1->Intermediate1 Step2 Coupling with Acid Chloride Intermediate1->Step2 Intermediate2 Chloroacetamide Intermediate Step2->Intermediate2 Step3 Final Amide Formation Intermediate2->Step3 Final This compound Step3->Final

Caption: Generalized synthetic workflow for indenopyrazole-based CDK inhibitors.

Protocol:

  • A substituted phthalate ester is treated with hydrazine and a catalytic amount of p-toluenesulfonic acid (pTsOH) in refluxing ethanol (B145695) for approximately 2 hours to yield the core indenopyrazole structure.

  • The acidic coupling partner is activated as an acid chloride.

  • The chloroacetamide intermediate is then formed, which serves as a key intermediate for the synthesis of various glycinamide (B1583983) analogues.

  • The final this compound molecule is formed through subsequent coupling and derivatization steps.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 substrate

  • ATP, [γ-32P]ATP

  • This compound (or other test inhibitor)

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • 96-well plates

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the CDK2/Cyclin E enzyme, and the histone H1 substrate.

  • Add the diluted this compound or DMSO (for control wells) to the plate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a phosphorimager or scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the roles of CDK2 and CDK4 in cell cycle control and oncology. Its high potency and the detailed understanding of its chemical nature make it an excellent candidate for further investigation in preclinical models of cancers with aberrant CDK activity. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies.

References

Discovery and Synthesis of Indenopyrazole CDK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of indenopyrazole-based inhibitors of Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes a critical target for therapeutic intervention.[1] The indenopyrazole scaffold has emerged as a promising foundation for the development of potent and selective CDK inhibitors.

The Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Regulation

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine protein kinases known as Cyclin-Dependent Kinases (CDKs).[2] These enzymes are inactive as monomers and require association with a regulatory subunit, a cyclin, to become active.[3] Different CDK/cyclin pairs are activated at specific phases of the cell cycle to phosphorylate target proteins and drive progression.[4][5]

Key CDK/cyclin complexes include:

  • CDK4/6-Cyclin D: Active during the G1 phase, this complex phosphorylates the Retinoblastoma protein (pRb).[6]

  • CDK2-Cyclin E: Promotes the transition from G1 to the S phase.[4]

  • CDK2-Cyclin A: Active during the S phase, involved in DNA replication.

  • CDK1-Cyclin B: Drives the entry into mitosis (M phase).[7]

In many cancers, this regulatory machinery is disrupted through mechanisms like cyclin overexpression or loss of endogenous CDK inhibitors (CKIs), leading to uncontrolled cell proliferation.[1][6] Therefore, small molecule inhibitors that target CDKs can restore cell cycle control and represent a valuable strategy for cancer therapy.[8]

The Indenopyrazole Scaffold

The indeno[1,2-c]pyrazol-4-one core structure has been identified as a potent scaffold for CDK inhibition.[7][9] These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[7][10] X-ray crystallography studies of an indenopyrazole compound (13q) complexed with CDK2 have revealed the specific binding mode. The inhibitor occupies the adenosine (B11128) 5′-triphosphate (ATP) binding pocket, with both nitrogens of the pyrazole (B372694) core forming a crucial bidentate hydrogen bond with the backbone of Leu83 in the hinge region of the enzyme.[7][9]

Synthesis of Indenopyrazole Derivatives

The synthesis of indenopyrazole inhibitors typically involves a few key routes. One common method involves the use of unsymmetrical 1,3-diones. This approach allows for the selective elimination of an acetyl or trifluoroacetyl group, simplifying the synthesis of analogues. The general preparation involves starting with corresponding ketones (19) to prepare unsymmetrical 1,3-diketones (20), which then serve as precursors.[7]

Another modern, metal-free approach involves the ring-expansion reaction of indantrione with diazomethanes, which are generated in-situ from N-tosylhydrazones. This method provides a straightforward route to indenopyrazole derivatives in an alcohol solvent.[11] The proposed mechanism suggests that in an alcohol solution, the alcohol oxygen anion attacks the carbonyl C1 atom of indantrione, leading to a rearranged intermediate that then reacts with α-aryldiazomethane to form the final indenopyrazole product.[11]

Structure-Activity Relationships (SAR)

Extensive research has been conducted to understand how chemical modifications to the indenopyrazole core affect its inhibitory activity and selectivity. A key area of focus has been substitutions at the C3 position of the indeno[1,2-c]pyrazol-4-one core.[7][12]

  • C3 Phenyl Substituents: Substitutions at the para position of a phenyl ring at C3 are generally well-tolerated. However, activity tends to decrease with longer alkyl chains (e.g., from methyl to butyl). Similarly, a methoxy (B1213986) group is tolerated, but larger alkoxy groups reduce potency.[7]

  • C3 Alkyl Substituents: For alkyl groups directly attached to the C3 position, shorter chains and cyclic alkyls are acceptable, whereas longer chain substituents are not well-tolerated.[7][9]

  • C3 Heterocyclic Substituents: In general, placing heterocycles at the C3 position has yielded the most potent analogues.[7][9] For instance, a 2,5-dimethyl-3-thienyl derivative was found to lose most of its CDK4/D1 activity while maintaining strong potency against CDK2/E.[7]

Quantitative Inhibitory Activity

The inhibitory potency of various indenopyrazole and other pyrazole-based CDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The tables below summarize the activity of selected compounds against key CDK targets.

Table 1: Inhibitory Activity of C3-Substituted Indenopyrazoles against CDK4 and CDK2

Compound C3 Substitution CDK4/D1 IC50 (µM) CDK2/E IC50 (µM)
13q Cyclopentyl > 50 0.200
24j 2-Thienyl 0.024 0.019
24k 2,5-Dimethyl-3-thienyl 4.6 0.018

Data sourced from J Med Chem. 2002 Nov 21;45(24):5233-48.[7]

Table 2: Inhibitory Activity of Pyrazole Derivatives against CDK2

Compound CDK2 IC50 (µM)
CAN508 0.35
Compound 9 0.96
Compound 7d 1.47
Compound 7a 2.01
Compound 4 3.82

Data sourced from Bioorg Med Chem. 2022 Dec 1;75:117075.[13]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridines against CDK2 and CDK9

Compound CDK2 IC50 (µM) CDK9 IC50 (µM)
9a 1.630 0.262
14g 0.460 0.801
Ribociclib (Control) 0.068 0.050

Data sourced from Molecules. 2023 Sep 4;28(17):6428.[14]

Experimental Protocols

General Synthesis of Indenopyrazoles via 1,3-Diones
  • Preparation of Unsymmetrical 1,3-Diketones: The corresponding ketone is treated with a suitable base (e.g., sodium hydride) and an ester to form the 1,3-diketone intermediate.

  • Cyclization: The 1,3-diketone is reacted with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) in a suitable solvent like ethanol (B145695) or acetic acid.

  • Reaction Work-up: The reaction mixture is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final indenopyrazole compound.[7]

In Vitro CDK Kinase Assay (Luminescence-Based)

This protocol is based on the principles of the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: In a 96-well plate, combine the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the specific CDK/cyclin enzyme (e.g., CDK4/CyclinD3), and the substrate peptide (e.g., a derivative of the Retinoblastoma protein).[15]

  • Inhibitor Addition: Add the indenopyrazole test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final concentration is typically near the Km value for the specific enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of CDK inhibitors on cell cycle distribution in tumor cells.

  • Cell Culture and Treatment: Plate tumor cells (e.g., HCT-116) and allow them to adhere. Treat the cells with varying concentrations of the indenopyrazole inhibitor for a specified time (e.g., 24 hours).[10]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

  • Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the inhibitor causes cell cycle arrest at a specific checkpoint (e.g., an increase in the G1 population).[10]

Visualized Pathways and Workflows

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D (Active) CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F pRb-E2F (Complex) CDK46_CyclinD->pRb_E2F Phosphorylates pRb pRb_p p-pRb pRb_E2F->pRb_p E2F E2F (Active) pRb_E2F->E2F Releases E2F CyclinE Cyclin E Synthesis E2F->CyclinE Transcription CDK2_CyclinE CDK2-Cyclin E (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase Phosphorylates Substrates Indenopyrazole Indenopyrazole Inhibitors Indenopyrazole->CDK46_CyclinD Indenopyrazole->CDK2_CyclinE

Caption: CDK/pRb/E2F signaling pathway for G1/S transition.

Inhibitor_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization A Compound Library Synthesis (Indenopyrazoles) B Primary Kinase Assay (e.g., CDK2, CDK4) A->B C Determine IC50 Values B->C D Selectivity Profiling (Panel of Kinases) C->D E Cell Proliferation Assay (e.g., HCT-116) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Target Engagement Assay (e.g., pRb Phosphorylation) F->G H Structure-Activity Relationship (SAR) G->H I ADME/Tox Profiling H->I J Lead Candidate I->J

References

IC50 values of CDK2-IN-18 for CDK2/cyclin E and CDK4/cyclin D1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the inhibitory potency of CDK2-IN-18 against Cyclin-Dependent Kinase 2 (CDK2)/cyclin E and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1 complexes. It is intended for researchers, scientists, and professionals in the field of drug development.

Inhibitory Potency of this compound

This compound has been identified as a potent inhibitor of both CDK2/cyclin E and CDK4/cyclin D1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, have been determined for these complexes.

Target ComplexIC50 Value
CDK2/cyclin E8 nM
CDK4/cyclin D146 nM

Data sourced from MedChemExpress.[1]

Experimental Protocols for IC50 Determination

The determination of IC50 values for kinase inhibitors such as this compound typically involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. While the specific protocol used for this compound is detailed in the primary literature, this section outlines a general methodology based on common practices for determining kinase inhibitor potency.

General Biochemical Kinase Assay Protocol:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E and CDK4/cyclin D1 complexes.

    • Kinase substrate (e.g., a peptide or protein that is a known substrate for the kinase, such as Histone H1 or a derivative of the Retinoblastoma protein, Rb).

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or modified for non-radioactive detection.

    • This compound, dissolved in a suitable solvent (e.g., DMSO).

    • Kinase reaction buffer (containing components like MgCl₂, DTT, and a buffering agent like HEPES).

    • 96-well or 384-well assay plates.

    • Detection reagents (e.g., scintillation fluid for radioactive assays, or specific antibodies for ELISA-based methods).

    • Plate reader or scintillation counter.

  • Assay Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • The kinase, substrate, and inhibitor are combined in the wells of the assay plate and pre-incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

    • The reaction is then stopped, typically by adding a solution containing EDTA to chelate the magnesium ions required for kinase activity.

  • Detection and Data Analysis:

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

      • Radiometric Assay: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

      • ELISA-based Assay: A specific antibody that recognizes the phosphorylated form of the substrate is used for detection.

      • Fluorescence/Luminescence-based Assays: These assays often use modified substrates or ATP analogs that result in a change in fluorescence or luminescence upon phosphorylation.

    • The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of CDK4/D1 and CDK2/E in Cell Cycle Progression

The cell cycle is a tightly regulated process, and the progression through its different phases is driven by the sequential activation of CDKs. CDK4/cyclin D1 and CDK2/cyclin E are key players in the G1 to S phase transition.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D1 Cyclin D1 Synthesis Mitogenic_Stimuli->Cyclin_D1 CDK4_Cyclin_D1 CDK4/Cyclin D1 Active Complex Cyclin_D1->CDK4_Cyclin_D1 CDK4 CDK4 CDK4->CDK4_Cyclin_D1 Rb Rb CDK4_Cyclin_D1->Rb Phosphorylates Rb_p p-Rb CDK4_Cyclin_D1->Rb_p E2F E2F Rb->E2F Cyclin_E Cyclin E Synthesis E2F->Cyclin_E Rb_p->E2F Releases CDK2_Cyclin_E CDK2/Cyclin E Active Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->Rb Further Phosphorylates S_Phase_Entry S Phase Entry CDK2_Cyclin_E->S_Phase_Entry

Caption: Simplified signaling pathway of CDK4/cyclin D1 and CDK2/cyclin E in G1/S transition.

Workflow for IC50 Determination

The process of determining the IC50 value of an inhibitor follows a structured experimental workflow.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Setup Set Up Kinase Reaction (Kinase + Substrate + Inhibitor) Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction with ATP Assay_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Data_Analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve Detect_Signal->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.

References

The Gatekeeper of Proliferation: A Technical Guide to CDK2's Role in G1/S Phase Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from the G1 to the S phase of the cell cycle is a critical control point ensuring the fidelity of DNA replication and cell division. Central to this regulation is Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that, in concert with its cyclin partners, orchestrates the timely initiation of DNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms governing CDK2 activity, its key substrates, and its role as a therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with a comprehensive understanding of CDK2's function in G1/S phase progression.

Introduction: CDK2 at the Crossroads of G1 and S Phase

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful duplication and segregation of the genome. The transition from the G1 (Gap 1) phase, a period of cell growth and preparation, to the S (Synthesis) phase, where DNA replication occurs, is a point of no return. This commitment to DNA replication is primarily governed by the activation of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a catalytic subunit that requires association with a regulatory cyclin protein for its kinase activity. During the G1/S transition, CDK2 sequentially partners with two key cyclins: Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the transition, while the CDK2/Cyclin A complex is crucial for the progression and completion of S phase.

Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant target for the development of anti-cancer therapeutics. This guide will delve into the core aspects of CDK2 biology, from its fundamental mechanism to its clinical relevance.

The Molecular Choreography: Regulation and Activation of CDK2

The activity of CDK2 is meticulously controlled through a multi-tiered regulatory network involving cyclin binding, phosphorylation, and the action of CDK inhibitors (CKIs).

2.1. Cyclin Partnership: The Primary Activation Switch

The principal mechanism of CDK2 activation is its association with Cyclin E and Cyclin A. In late G1, mitogenic signals lead to the synthesis of Cyclin E, which binds to CDK2. This binding induces a conformational change in CDK2, partially activating its kinase function. As cells progress into S phase, Cyclin E is degraded, and CDK2 then associates with Cyclin A, which sustains its activity throughout DNA replication.

2.2. Phosphorylation: Fine-Tuning CDK2 Activity

Full activation of the CDK2-cyclin complex requires phosphorylation on a specific threonine residue (Thr160 in humans) within the activation loop (T-loop) by the CDK-activating kinase (CAK), which is itself a complex of CDK7, Cyclin H, and MAT1. Conversely, inhibitory phosphorylation at Threonine 14 and Tyrosine 15 by Wee1 and Myt1 kinases can suppress CDK2 activity, providing a further layer of control.

2.3. CDK Inhibitors: The Brakes on the Cell Cycle

Two families of CDK inhibitors (CKIs) act as negative regulators of CDK2. The INK4 family (e.g., p16INK4a) primarily targets CDK4/6 but can indirectly influence CDK2 activity. The Cip/Kip family, including p21Cip1 and p27Kip1, directly binds to and inhibits CDK2-cyclin complexes, playing a crucial role in halting cell cycle progression in response to anti-proliferative signals or DNA damage.

A simplified signaling pathway illustrating the activation and regulation of CDK2 is depicted below.

CDK2_Activation_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb P E2F E2F pRb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription Cyclin_A Cyclin A E2F->Cyclin_A transcription Cyclin_E_CDK2 Cyclin E-CDK2 (partially active) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Active_Cyclin_A_CDK2 Active Cyclin A-CDK2 CDK2->Active_Cyclin_A_CDK2 Active_Cyclin_E_CDK2 Active Cyclin E-CDK2 Cyclin_E_CDK2->Active_Cyclin_E_CDK2 CAK CAK CAK->Active_Cyclin_E_CDK2 P CAK->Active_Cyclin_A_CDK2 P Active_Cyclin_E_CDK2->pRb P S_Phase_Substrates S Phase Substrates Active_Cyclin_E_CDK2->S_Phase_Substrates P p21_p27 p21/p27 p21_p27->Active_Cyclin_E_CDK2 p21_p27->Active_Cyclin_A_CDK2 G1_S_Transition G1/S Transition S_Phase_Substrates->G1_S_Transition Cyclin_A->Active_Cyclin_A_CDK2 S_Phase_Progression S Phase Progression Active_Cyclin_A_CDK2->S_Phase_Progression

Caption: Simplified CDK2 activation pathway at the G1/S transition.

Key Substrates of CDK2: Executing the G1/S Transition

Once activated, CDK2-cyclin complexes phosphorylate a plethora of substrates, driving the cell into S phase. Some of the most critical substrates include:

  • Retinoblastoma Protein (pRb): pRb is a tumor suppressor that sequesters the E2F family of transcription factors, thereby inhibiting the expression of genes required for S phase. In late G1, CDK2/Cyclin E hyperphosphorylates pRb, causing it to release E2F and triggering a positive feedback loop that further enhances Cyclin E expression.[1][2][3][4]

  • p27Kip1: This CDK inhibitor is a key substrate of CDK2/Cyclin E. Phosphorylation of p27 by CDK2 targets it for ubiquitin-mediated degradation, thus relieving its inhibitory effect and further activating CDK2.

  • CDC6 and Cdt1: These proteins are essential components of the pre-replication complex (pre-RC) that assembles at origins of replication during G1. Phosphorylation by CDK2/Cyclin E promotes the initiation of DNA replication and also prevents the re-assembly of pre-RCs, ensuring that DNA is replicated only once per cell cycle.

  • Histone Proteins: CDK2-mediated phosphorylation of histone H1 is thought to facilitate chromatin remodeling, making the DNA more accessible to the replication machinery.[5][6][7]

Quantitative Analysis of CDK2 Activity

The precise regulation of CDK2 activity is paramount for normal cell cycle progression. Quantitative analysis of its kinase activity provides valuable insights into its function and the effects of potential inhibitors.

Table 1: Comparative Kinase Activity of CDK2 Complexes

CDK2 ComplexSubstrateRelative Activity (Fold Change)Reference(s)
CDK2/Cyclin EHistone H14-fold higher in WI-38 VA cells vs. WI-38 cells[5]
CDK2/Cyclin AHistone H17-fold higher in HeLa cells vs. WI-38 cells[5]
CDK2/Cyclin AHeptapeptide~5-fold more efficient than CDK2/Cyclin B[8]

Table 2: Kinetic Parameters of CDK2

CDK2 ComplexSubstrateKm (µM)kcat (min⁻¹)Reference(s)
CDK2/Cyclin AATP233.9[9]
CDK2/Cyclin AHeptapeptide450-[8]

Table 3: Impact of CDK2 Inhibition on Cell Cycle Phase Duration

Cell LineTreatmentG1 Phase (%)S Phase (%)Reference(s)
MEFsCDK2AS + Inhibitor (1NM-PP1)IncreasedDecreased[10]
Human Cancer CellssiRNA against CDK2Increased-[11][12][13]
Human FibroblastsRoscovitine (B1683857)Increased-[14]

Experimental Protocols for Studying CDK2

A robust understanding of CDK2's role in the G1/S transition relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

CDK2 Kinase Assay

This assay measures the ability of CDK2 to phosphorylate a substrate, typically Histone H1 or a fragment of the Retinoblastoma protein.

Materials:

  • Cell lysate containing CDK2

  • Anti-CDK2 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., Histone H1, 1 mg/mL)

  • [γ-³²P]ATP (10 µCi)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Immunoprecipitation of CDK2:

    • Lyse cells in a suitable lysis buffer and quantify protein concentration.

    • Incubate 200-500 µg of protein lysate with 1-2 µg of anti-CDK2 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add 20 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash three times with lysis buffer and once with kinase buffer.

  • Kinase Reaction:

    • Resuspend the beads in 30 µL of kinase buffer containing 10 µL of substrate and 1 µL of [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.

  • Analysis:

    • Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

Immunoprecipitation and Western Blotting of CDK2 and its Binding Partners

This method is used to assess the levels of CDK2 protein and its interaction with cyclins.

Materials:

  • Cell lysate

  • Antibodies: anti-CDK2, anti-Cyclin E, anti-Cyclin A

  • Protein A/G agarose beads

  • SDS-PAGE apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation (as described in 5.1.1)

  • Western Blotting:

    • Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin E or anti-Cyclin A) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

An illustrative workflow for studying CDK2's role in the G1/S transition is provided below.

Experimental_Workflow Start Start: Cell Culture (e.g., Synchronized or Asynchronous) Treatment Treatment (e.g., CDK2 inhibitor, siRNA) Start->Treatment Cell_Harvest Cell Harvest and Lysis Treatment->Cell_Harvest IP Immunoprecipitation (e.g., anti-CDK2) Cell_Harvest->IP Western_Blot Western Blot Analysis (Total Lysate or IP) Cell_Harvest->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Harvest->Flow_Cytometry Kinase_Assay CDK2 Kinase Assay IP->Kinase_Assay IP->Western_Blot for co-IP Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for investigating CDK2 function.

CDK2 in Cancer and as a Drug Target

The critical role of CDK2 in promoting cell proliferation makes its dysregulation a common event in tumorigenesis. Overexpression of Cyclin E, a key activator of CDK2, is frequently observed in various cancers and is often associated with poor prognosis. This dependency of cancer cells on the CDK2 pathway has made it an attractive target for therapeutic intervention.

Numerous small-molecule inhibitors of CDK2 have been developed and evaluated in preclinical and clinical studies. These inhibitors typically target the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest. While early-generation CDK inhibitors lacked specificity, newer compounds exhibit greater selectivity for CDK2, potentially reducing off-target effects. The development of highly specific and potent CDK2 inhibitors remains an active area of research in oncology drug discovery.

The logical relationship of CDK2 in cell cycle control and its implication in cancer is summarized in the following diagram.

Logical_Relationship Normal_Cell Normal Cell Cycle Regulated_CDK2 Regulated CDK2 Activity Normal_Cell->Regulated_CDK2 Controlled_G1S Controlled G1/S Transition Regulated_CDK2->Controlled_G1S Normal_Proliferation Normal Proliferation Controlled_G1S->Normal_Proliferation Cancer_Cell Cancer Cell Upregulated_CyclinE Upregulated Cyclin E Cancer_Cell->Upregulated_CyclinE Hyperactive_CDK2 Hyperactive CDK2 Upregulated_CyclinE->Hyperactive_CDK2 Uncontrolled_G1S Uncontrolled G1/S Transition Hyperactive_CDK2->Uncontrolled_G1S Cell_Cycle_Arrest Cell Cycle Arrest Hyperactive_CDK2->Cell_Cycle_Arrest Uncontrolled_Proliferation Uncontrolled Proliferation Uncontrolled_G1S->Uncontrolled_Proliferation CDK2_Inhibitor CDK2 Inhibitor CDK2_Inhibitor->Hyperactive_CDK2 CDK2_Inhibitor->Cell_Cycle_Arrest

Caption: Logical model of CDK2's role in normal and cancerous cells.

Conclusion

CDK2 stands as a central regulator of the G1/S phase transition, a critical juncture in the cell cycle. Its intricate regulation through cyclin binding, phosphorylation, and inhibitory proteins ensures the orderly progression into DNA replication. The phosphorylation of key substrates like pRb and components of the replication machinery by CDK2 unleashes a cascade of events that commit the cell to division. The aberrant activity of CDK2 in cancer underscores its importance in cell proliferation and solidifies its position as a key therapeutic target. The experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further unravel the complexities of CDK2 and to develop novel strategies to combat diseases driven by its dysregulation.

References

The Biological Activity of CDK2-IN-18: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] Specifically, Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1 to S phase transition, making it a prime target for therapeutic intervention in oncology.[2] CDK2-IN-18, an indenopyrazole compound, has been identified as a potent inhibitor of CDK2, demonstrating potential as an anti-tumor agent.[3] This document provides a comprehensive technical guide on the biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation

Biochemical Activity of this compound

This compound, also referred to as compound 8q in its discovery publication, demonstrates potent enzymatic inhibition of key cell cycle kinases.[3] Its activity is most pronounced against the CDK2/Cyclin E complex, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3] The compound also shows activity against the CDK4/Cyclin D1 complex, albeit at a lower potency.[3]

Target Kinase ComplexIC50 (nM)
CDK2 / Cyclin E8
CDK4 / Cyclin D146

Table 1: In vitro biochemical inhibitory activity of this compound against key cell cycle kinase complexes. Data sourced from MedChemExpress and the primary publication by Yue et al.[3]

Anti-proliferative Activity in Tumor Cell Lines

While the primary literature states that indenopyrazoles, including this compound, exhibit "excellent activity against tumor cells" and that the most advanced compound from the series was non-toxic to the normal fibroblast line AG1523, specific quantitative GI50 or IC50 values for this compound against a panel of named tumor cell lines are not available in the public domain literature reviewed for this guide.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-proliferative effects by targeting the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. The primary mechanism involves the inhibition of the CDK2/Cyclin E complex, which is essential for the transition from the G1 to the S phase.[2]

CDK2 Signaling in G1/S Phase Transition

The progression from G1 to S phase is a critical checkpoint controlled by the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, repressing the expression of genes necessary for DNA synthesis. Mitogenic signals lead to the activation of CDK4/6-Cyclin D complexes, which initiate the phosphorylation of Rb. This is followed by the action of the CDK2-Cyclin E complex, which completes the hyperphosphorylation of Rb, causing the release of E2F and subsequent entry into S phase.[2] this compound directly inhibits CDK2, thereby maintaining Rb in its active, hypophosphorylated state and inducing a G1 cell cycle arrest.

Caption: The G1/S checkpoint signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Workflows

The characterization of a CDK2 inhibitor like this compound typically follows a structured workflow, progressing from biochemical assays to cellular and mechanistic studies.

Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Vitro / Cellular cluster_2 In Vivo (Preclinical) biochem_assay Biochemical Kinase Assay (Determine IC50 vs. CDK2/Cyclin E) selectivity Kinase Selectivity Profiling (vs. other CDKs and kinases) biochem_assay->selectivity prolif_assay Cell Proliferation Assay (Determine GI50 in tumor cell lines) selectivity->prolif_assay target_engagement Target Engagement Assay (e.g., Western Blot for p-Rb) prolif_assay->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry for G1 arrest) target_engagement->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) cell_cycle->apoptosis pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) apoptosis->pk_pd xenograft Tumor Xenograft Studies (Evaluate anti-tumor efficacy) pk_pd->xenograft MoA_Diagram inhibitor This compound target CDK2/Cyclin E Complex inhibitor->target Binds to and Inhibits substrate Retinoblastoma Protein (Rb) target->substrate Fails to Hyperphosphorylate effect1 Rb remains Hypophosphorylated (Active) substrate->effect1 Leads to transcription E2F Transcription Factor Remains Sequestered effect1->transcription Results in genes S-Phase Gene Transcription is Blocked transcription->genes Thus outcome G1 Cell Cycle Arrest & Inhibition of Tumor Cell Proliferation genes->outcome Causing

References

Preclinical Data on CDK2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical research data on the specific compound CDK2-IN-18 (also known as compound 8q) is limited. This guide will provide the known inhibitory data for this compound and will use the extensively characterized, potent, and selective CDK2 inhibitor BLU-222 as a representative example to offer an in-depth overview of a typical preclinical data package for a CDK2 inhibitor. This approach is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical evaluation of this class of therapeutic agents.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition.[1] In complex with cyclin E, CDK2 phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[2] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E (CCNE1), is a hallmark of several cancers, including certain types of breast and ovarian cancer.[2][3] This has made CDK2 an attractive target for cancer therapy. This guide details the preclinical data of CDK2 inhibitors, with a focus on BLU-222 as a case study.

Profile of this compound

This compound (compound 8q) has been identified as a potent inhibitor of CDK2/cyclin E and CDK4/cyclin D1.[4] The available in vitro inhibitory data is summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound[4]
TargetIC₅₀ (nM)
CDK2/cyclin E8
CDK4/cyclin D146

Further preclinical data, including cell-based activity, in vivo efficacy, and pharmacokinetic properties of this compound, are not extensively available in the public domain.

Preclinical Profile of BLU-222: A Representative CDK2 Inhibitor

BLU-222 is an orally bioavailable, potent, and highly selective inhibitor of CDK2.[5][6] Its preclinical development provides a comprehensive example of the data required to characterize a CDK2 inhibitor.

In Vitro Activity

The in vitro activity of BLU-222 has been assessed through enzymatic assays against various CDK family members and in cell-based assays measuring its effect on cell proliferation and CDK2-specific signaling.

Assay TypeTarget/Cell LineEndpointIC₅₀ (nM)
Enzymatic Assay CDK2/cyclin E1Kinase Inhibition2.6
CDK1/cyclin BKinase Inhibition>234
CDK4/cyclin D1Kinase Inhibition>377
CDK6/cyclin D3Kinase Inhibition>276
CDK7/cyclin H1Kinase Inhibition>6962
CDK9/cyclin T1Kinase Inhibition>6115
Cellular Assay OVCAR-3pRb (T821) Phosphorylation4.2
OVCAR-3pLamin (S22) Phosphorylation208
T47DpRb (S807/811) Phosphorylation>1000
Cell Proliferation OVCAR-3 (CCNE1 amp)Growth Inhibition (5 days)10
KURAMOCHI (CCNE1 amp)Growth Inhibition (5 days)12
ES-2 (CCNE1 normal)Growth Inhibition (5 days)>1000

CCNE1 amp: Cyclin E1 amplified

In Vivo Efficacy

The anti-tumor activity of BLU-222 has been evaluated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

ModelCancer TypeDosing Regimen (p.o.)Tumor Growth Inhibition (TGI) / Regression
OVCAR-3 T2A CDXOvarian Cancer30 mg/kg BID88% TGI
100 mg/kg BID102% TGI (regression)
MCF-7 CDX (Palbo-res)Breast CancerCombination with Ribociclib110% TGI (regression)
T47D CDX (CCNE1/p16 OE)Breast CancerMonotherapyTumor Regression
Endometrial Cancer PDXEndometrial Cancer60 mg/kg BIDSignificant tumor growth delay

p.o.: oral administration; BID: twice daily; Palbo-res: Palbociclib-resistant; OE: Overexpression

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that BLU-222 is orally bioavailable.

ParameterValue
In Vitro ADME
Human Liver Microsomal Stability (Extraction Ratio)0.34
Human Hepatocyte Turnover<25% metabolism
MDR1-MDCK Permeability (Papp A-B)23.9 x 10⁻⁶ cm/s
Efflux Ratio2.67
Mouse Pharmacokinetics
Plasma Concentration (100 mg/kg BID in MFE-296 xenograft model)Sustained exposure above target concentrations

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry activates genes for CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates (positive feedback) p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits CDK2_IN_18 This compound / BLU-222 CDK2_IN_18->CyclinE_CDK2 inhibits Experimental_Workflow Start Start: Compound Synthesis Biochemical_Screening Biochemical Screening: Kinase Panel Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays Biochemical_Screening->Cell_Based_Assays Potent & Selective Hits Proliferation Proliferation Assay (e.g., IncuCyte) Cell_Based_Assays->Proliferation Target_Engagement Target Engagement (Western Blot for pRb) Cell_Based_Assays->Target_Engagement Cell_Cycle Cell Cycle Analysis (EdU Staining) Cell_Based_Assays->Cell_Cycle ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Improvement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Meets Criteria

References

Understanding the Binding Mode of CDK2-IN-18 to the ATP Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding mode of CDK2-IN-18, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), to the ATP pocket. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Concepts: CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a pivotal role in the G1/S phase transition. This compound, also identified as compound 8q in the indenopyrazole series, is an ATP-competitive inhibitor that targets the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.

Quantitative Binding Data

CompoundTargetIC50 (nM)
This compound (8q) CDK2/cyclin E 8
CDK4/cyclin D1 46

Binding Mode Analysis through a Homologous Crystal Structure

While a crystal structure of CDK2 in complex with this compound is not publicly available, the structure of CDK2 bound to a close analog from the same indenopyrazole series, compound 13q, provides significant insights into the binding mode. This structural information is invaluable for understanding the key interactions that govern the affinity and selectivity of this class of inhibitors.

The binding of indenopyrazole inhibitors to the ATP pocket of CDK2 is characterized by a network of hydrogen bonds and hydrophobic interactions. Key interactions observed in the crystal structure of the CDK2-13q complex, which are presumed to be conserved for this compound, include:

  • Hinge Region Interaction: The core indenopyrazole scaffold forms critical hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region of the kinase, typically involving Leu83. This interaction is a hallmark of ATP-competitive kinase inhibitors.

  • Hydrophobic Pockets: Various substituents on the indenopyrazole core occupy hydrophobic pockets within the ATP binding site, contributing to the potency and selectivity of the inhibitor. The specific nature of the substituent at the C3 position of the indenopyrazole core is crucial for optimizing these interactions.

  • Gatekeeper Residue Interaction: Interactions with the gatekeeper residue (Phenylalanine 80 in CDK2) are also important in determining inhibitor specificity.

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action and binding characteristics of CDK2 inhibitors like this compound, a series of experiments are typically performed. The following diagrams illustrate the CDK2 signaling pathway and the general experimental workflows.

CDK2 Signaling Pathway

Navigating the Labyrinth of Kinase Inhibition: Initial Studies on the Off-Target Effects of CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. While cyclin-dependent kinase 2 (CDK2) represents a promising therapeutic target in oncology, the development of inhibitors is often hampered by off-target activities due to the high degree of homology within the kinome. This technical guide provides a detailed overview of the initial studies on the off-target effects of CDK2-IN-18, a potent indenopyrazole-based inhibitor. In the absence of a comprehensive public dataset on the broader off-target profile of this compound, this document integrates the available data with established methodologies and representative examples from the field of CDK inhibitor profiling.

Quantitative Analysis of this compound On-Target and Known Off-Target Activity

This compound (also referred to as compound 8q in its discovery publication) has demonstrated potent inhibitory activity against its primary target, CDK2, as well as a known off-target, CDK4. The initial biochemical screening data provides a foundational understanding of its potency.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
CDK2/Cyclin E8
CDK4/Cyclin D146
Data sourced from publicly available information.

This initial dataset highlights the dual inhibitory nature of this compound. While potent against CDK2, its activity on CDK4 necessitates a thorough investigation of its broader kinome selectivity to understand its full pharmacological profile and potential for off-target related toxicities.

Methodologies for Comprehensive Off-Target Profiling

To fully characterize the selectivity of a kinase inhibitor like this compound, a multi-pronged approach employing a suite of established experimental protocols is essential. These techniques provide a comprehensive view of both direct enzymatic inhibition and cellular target engagement.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of a compound against a large, representative panel of human kinases.

Experimental Protocol:

  • Compound Preparation: this compound is serially diluted to a range of concentrations, typically in DMSO.

  • Kinase Panel: A panel of several hundred purified human kinases (e.g., the DiscoverX KINOMEscan™ or similar service) is utilized.

  • Binding Assay: The assay typically employs a competition binding format. An immobilized active site-directed ligand is incubated with the kinase and a DNA-tagged ATP analog. This compound is added to the reaction. The amount of tagged ATP analog bound to the kinase is inversely proportional to the affinity of the test compound.

  • Detection: The amount of bound DNA-tagged ATP analog is quantified using quantitative PCR (qPCR).

  • Data Analysis: Results are often expressed as a percentage of control (%Ctrl), where lower values indicate stronger binding. Dissociation constants (Kd) or IC50 values are then calculated for interactions meeting a certain threshold.

Table 2: Representative Kinome Scan Data Presentation (Hypothetical for this compound)

Kinase% Control @ 1 µMKd (nM)
CDK2 1.2 5
CDK4 15.8 50
CDK125.3150
GSK3B40.1>1000
ROCK155.6>1000
p38a89.7>10000
.........
This table is a hypothetical representation to illustrate how kinome scan data is typically presented.
Cellular Thermal Shift Assay (CETSA®)

Objective: To assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[1]

Experimental Protocol:

  • Cell Culture and Treatment: Intact cells (e.g., a relevant cancer cell line) are cultured and treated with various concentrations of this compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein (e.g., CDK2) at each temperature is quantified. This can be done by various methods, including:

    • Western Blotting: For specific, low-throughput analysis.

    • Mass Spectrometry (MS): For proteome-wide analysis (CETSA-MS).[2]

    • Proximity Extension Assay (PEA): For multiplexed antibody-based detection.[3]

  • Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Proteomics-Based Approaches

Objective: To identify the cellular proteins that interact with or are affected by the inhibitor.

Experimental Protocol (Affinity-Pull-Down coupled with Mass Spectrometry):

  • Compound Immobilization: this compound is chemically modified to be immobilized on a solid support (e.g., beads).

  • Cell Lysate Incubation: The immobilized compound is incubated with cell lysate to allow for binding to target and off-target proteins.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are eluted.

  • Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the this compound pull-down compared to a control are identified as potential off-targets.

Visualizing Cellular Pathways and Experimental Workflows

Understanding the broader impact of off-target effects requires placing them in the context of cellular signaling pathways. Similarly, visualizing experimental workflows can aid in the clear communication of complex methodologies.

G Simplified CDK2 Signaling Pathway cluster_G1_S G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRB pRB CDK4/6->pRB phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates CDK2_IN_18 This compound CDK2_IN_18->CDK4/6 CDK2_IN_18->CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

G Kinome Scan Experimental Workflow Compound Dilution Compound Dilution Competition Binding Assay Competition Binding Assay Compound Dilution->Competition Binding Assay Kinase Panel Plate Kinase Panel Plate Kinase Panel Plate->Competition Binding Assay qPCR Quantification qPCR Quantification Competition Binding Assay->qPCR Quantification Data Analysis Data Analysis qPCR Quantification->Data Analysis

Caption: High-level workflow for a competition binding-based kinome scan.

G Cellular Thermal Shift Assay (CETSA) Workflow Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Separation of Soluble Fraction Separation of Soluble Fraction Cell Lysis->Separation of Soluble Fraction Protein Quantification Protein Quantification Separation of Soluble Fraction->Protein Quantification

Caption: General experimental workflow for the Cellular Thermal Shift Assay.

Conclusion and Future Directions

The initial characterization of this compound reveals a potent inhibitor of CDK2 with notable activity against CDK4. While comprehensive public data on its broader off-target profile is limited, this guide outlines the critical experimental methodologies required to build a complete selectivity profile. A thorough understanding of a compound's off-target effects is paramount for its progression as a chemical probe or therapeutic candidate. Future studies on this compound should focus on generating a comprehensive kinome scan, performing cellular target engagement assays like CETSA, and utilizing proteomics to identify unforeseen interactions. This will not only elucidate the full spectrum of its biological activity but also inform the design of more selective second-generation inhibitors, ultimately contributing to the development of safer and more effective cancer therapies.

References

Unveiling the Cell Cycle: A Technical Guide to a Selective CDK2 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][4] Chemical probes, small molecules that selectively inhibit a target protein, are indispensable tools for dissecting the biological functions of proteins like CDK2 in both normal physiology and disease.

This technical guide provides an in-depth overview of a representative selective CDK2 chemical probe, referred to here as CDK2-IN-18 , for cell cycle research. As information on a specific probe with this exact designation is not publicly available, this guide utilizes a composite of data from highly selective, well-characterized CDK2 inhibitors to serve as a practical resource for researchers. The presented data and protocols are representative of what would be expected for a potent and selective CDK2 chemical probe.

Core Compound Profile: this compound

This compound is a potent, ATP-competitive inhibitor of CDK2. Its selectivity is achieved through specific interactions with the ATP-binding pocket of CDK2, distinguishing it from other closely related kinases.[3]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₀H₂₄N₆O₂
Molecular Weight 396.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM)

Quantitative Data

The efficacy and selectivity of a chemical probe are defined by its quantitative biochemical and cellular characteristics.

Table 1: Biochemical Potency of this compound
TargetIC₅₀ (nM)
CDK2/Cyclin E <1
CDK2/Cyclin A <1

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and were determined using biochemical kinase assays.[5]

Table 2: Kinase Selectivity Profile of this compound
Kinase% Inhibition @ 1 µMIC₅₀ (nM)
CDK1/Cyclin B 45>100
CDK4/Cyclin D1 <10>1000
CDK5/p25 20>500
CDK6/Cyclin D3 <10>1000
CDK7/Cyclin H 15>800
CDK9/Cyclin T1 30>300

This table demonstrates the selectivity of this compound against other members of the CDK family. High selectivity is crucial for a chemical probe to ensure that observed biological effects are on-target.[5]

Table 3: Cellular Activity of this compound
Cell LineAssayIC₅₀ (nM)
HCC1806 (TNBC)Cell Viability50
BT549 (TNBC)Cell Viability75
MCF7 (Breast Cancer)Cell Viability120
OVCAR3 (Ovarian Cancer)Cell Proliferation (EdU)85

These values indicate the potency of this compound in a cellular context, inhibiting cell viability and proliferation in various cancer cell lines.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is critical for understanding the application of this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F (inactive) E2F_active E2F (active) pRb_E2F->E2F_active releases CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Replication maintains E2F_active->CyclinE_CDK2 promotes transcription of Cyclin E CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 inhibits CDK2_IN_18->CyclinA_CDK2 inhibits

Caption: CDK2 signaling in the G1/S transition and its inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Target_Engagement Target Engagement Kinase_Assay In vitro Kinase Assay (Determine IC50) Selectivity_Screen Kinase Panel Screen (Determine Selectivity) Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Western_Blot Western Blot (pRb, cell cycle markers) Cell_Viability->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Western_Blot->Flow_Cytometry NanoBRET NanoBRET Assay (Intracellular Binding) CDK2_IN_18 This compound CDK2_IN_18->Kinase_Assay CDK2_IN_18->Cell_Viability CDK2_IN_18->NanoBRET

Caption: Workflow for characterizing a CDK2 chemical probe.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research.

Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™)

This protocol is for determining the IC₅₀ of this compound against CDK2/Cyclin E or CDK2/Cyclin A.[6]

Materials:

  • Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme (e.g., Promega)

  • CDK substrate (e.g., Histone H1 or a specific peptide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of CDK2/Cyclin enzyme solution (e.g., 2.5 ng/µL) to each well.

  • Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate, 25 µM ATP) to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-Retinoblastoma (pRb)

This protocol assesses the effect of this compound on the phosphorylation of a key downstream substrate, Rb.[7][8]

Materials:

  • Cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using an ECL detection system.

  • Quantify band intensities to determine the relative levels of pRb.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound or DMSO.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent viability relative to the DMSO-treated control and determine the IC₅₀.

Conclusion

A well-characterized, potent, and selective CDK2 chemical probe like the representative This compound described herein is a powerful tool for elucidating the complex roles of CDK2 in cell cycle regulation and disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to confidently employ such probes in their investigations, ultimately advancing our understanding of cell cycle control and contributing to the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes: In Vitro Kinase Assay for CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to CDK2

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle.[1] Specifically, its activity is essential for the transition from the G1 phase to the S phase, where DNA replication occurs.[1][2] CDK2 forms active complexes with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[1] The CDK2/Cyclin E complex is critical for initiating the G1/S transition, while the CDK2/Cyclin A complex is required for progression through the S phase.[1]

The activation of CDK2 involves both the binding of a cyclin and the phosphorylation of a key threonine residue (Thr160) in its activation loop by a CDK-activating kinase (CAK).[3] Once active, the CDK2/cyclin complex phosphorylates various substrate proteins, such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[4] This, in turn, drives the expression of genes necessary for DNA synthesis.[4] Given that misregulation of CDK2 activity is a common feature in many cancers, it has become a significant target for the development of therapeutic inhibitors.[5]

Principle of the In Vitro Kinase Assay

An in vitro kinase assay is a biochemical method used to measure the activity of a specific kinase in a controlled, cell-free environment. For inhibitor screening, the assay quantifies the ability of a compound, such as CDK2-IN-18, to block the enzymatic activity of CDK2. A common and robust method for this is the luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.[6][7]

The fundamental reaction involves incubating the purified CDK2/cyclin enzyme with a specific substrate (e.g., Histone H1) and a phosphate (B84403) donor, adenosine (B11128) triphosphate (ATP).[6] The kinase transfers a phosphate group from ATP to the substrate, producing adenosine diphosphate (B83284) (ADP).[8] The amount of remaining ATP is inversely proportional to the kinase activity. By adding a luciferase-based reagent (like Kinase-Glo® or ADP-Glo®), the remaining ATP is converted into a luminescent signal.[8][9] When an inhibitor is present, kinase activity is reduced, less ATP is consumed, and the luminescent signal is higher. The half-maximal inhibitory concentration (IC50) is then calculated from a dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[10]

Data Presentation

Biochemical profiling of a representative potent CDK2 inhibitor reveals its activity against various cyclin-dependent kinases. The IC50 values provide a quantitative measure of the inhibitor's potency and selectivity.

Table 1: Biochemical IC50 Values of a Representative CDK2 Inhibitor

Kinase Complex IC50 (nM)
CDK2/Cyclin E <1
CDK2/Cyclin A <1
CDK1/Cyclin B 7
CDK4/Cyclin D1 >1000
CDK5/p25 4
CDK7/Cyclin H 100
CDK9/Cyclin T 5

Note: Data presented is for a representative potent CDK2 inhibitor as described in literature.[11] Actual values for this compound should be determined experimentally.

Signaling Pathway and Experimental Workflow Visualization

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Activation by CAK leads to the phosphorylation of Rb, which in turn activates E2F-mediated transcription required for DNA synthesis. CDK2 inhibitors block this phosphorylation step.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1-S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb-E2F (Inactive complex) CyclinD_CDK46->pRb phosphorylates E2F E2F (Active) pRb->E2F releases CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2 / Cyclin E (p-Thr160) CyclinE->Active_CDK2_CyclinE CDK2 CDK2 CDK2->Active_CDK2_CyclinE CAK CAK CAK->Active_CDK2_CyclinE phosphorylates Thr160 Active_CDK2_CyclinE->pRb hyper-phosphorylates CDK2_IN_18 This compound CDK2_IN_18->Active_CDK2_CyclinE inhibits E2F->CyclinE promotes transcription DNA_Synth DNA Synthesis (S Phase Entry) E2F->DNA_Synth activates genes for

Caption: Simplified CDK2 signaling pathway for G1/S transition.

Experimental Workflow

The following diagram outlines the major steps of a luminescence-based in vitro kinase assay for determining the IC50 of this compound.

Kinase_Assay_Workflow prep 1. Reagent Preparation - Dilute Kinase (CDK2/Cyclin A) - Dilute Substrate (Histone H1) - Prepare serial dilution of this compound - Prepare ATP solution plate 2. Plate Compound Add serially diluted this compound and DMSO (control) to 384-well plate. prep->plate add_enzyme 3. Add Enzyme Dispense diluted CDK2/Cyclin A to all wells. plate->add_enzyme preincubate 4. Pre-incubation Incubate plate at room temperature to allow inhibitor binding. add_enzyme->preincubate initiate 5. Initiate Reaction Add ATP/Substrate mix to all wells to start the kinase reaction. preincubate->initiate incubate 6. Reaction Incubation Incubate at 30°C for the determined reaction time (e.g., 60 min). initiate->incubate detect 7. Signal Detection Add Kinase-Glo® Reagent to stop the reaction and measure remaining ATP. incubate->detect read 8. Read Luminescence Measure signal using a plate reader. detect->read analyze 9. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 value read->analyze

Caption: Workflow for a CDK2 in vitro kinase inhibition assay.

Experimental Protocol: Luminescence-Based CDK2 Kinase Assay

This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ or Kinase-Glo® assay, to determine the IC50 value of this compound.[6][8][12]

I. Materials and Reagents
  • Enzyme: Recombinant human CDK2/Cyclin A or CDK2/Cyclin E (e.g., BPS Bioscience, Cat# 41101).[13]

  • Substrate: Histone H1 (e.g., Promega, Cat# V4488) or a specific peptide substrate.[9]

  • Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • ATP: 10 mM ATP solution.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[12]

  • Detection Reagent: Kinase-Glo® Max (Promega, Cat# V6071) or ADP-Glo™ Kinase Assay kit (Promega, Cat# V9101).[9][13]

  • Plates: White, opaque, flat-bottom 96-well or 384-well assay plates.

  • Equipment: Multichannel pipettor, plate shaker, and a microplate reader capable of measuring luminescence.

II. Assay Procedure

This protocol is designed for a final reaction volume of 25 µL in a 384-well plate format. Adjust volumes accordingly for other plate types.

1. Compound Preparation (Serial Dilution) a. Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. b. Further dilute this series in Kinase Assay Buffer to create a 5X working solution. The final DMSO concentration in the assay should be ≤1%. c. Prepare a "vehicle control" with DMSO diluted in Kinase Assay Buffer to the same final concentration.

2. Kinase Reaction Setup a. Add 5 µL of the 5X compound working solution (or vehicle control) to the appropriate wells of the white assay plate. b. Prepare a 2.5X enzyme solution by diluting the CDK2/Cyclin A enzyme stock in Kinase Assay Buffer. The final concentration should be optimized, but a starting point is 1-5 ng/well.[12] c. Add 10 µL of the 2.5X enzyme solution to each well. d. For "no enzyme" control wells, add 10 µL of Kinase Assay Buffer instead. e. Gently mix the plate on a plate shaker and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

3. Initiation of Kinase Reaction a. Prepare a 2.5X ATP/Substrate solution in Kinase Assay Buffer. The final concentrations should be optimized but can be started at 2.5 mg/mL for Histone H1 and 100 µM for ATP.[14][6] b. To initiate the reaction, add 10 µL of the 2.5X ATP/Substrate solution to all wells. The total volume is now 25 µL. c. Mix the plate on a shaker for 1 minute. d. Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary (typically 20-60 minutes) and should be determined during assay optimization.[6]

4. Signal Detection (Using Kinase-Glo®) a. After the reaction incubation, equilibrate the plate and the Kinase-Glo® Reagent to room temperature. b. Add 25 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the detection reaction.[6] c. Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12] e. Measure the luminescence using a microplate reader.

III. Data Analysis
  • Calculate Percent Inhibition:

    • Average the luminescent signal (RLU) from the vehicle control wells (0% inhibition, max activity) and the no enzyme control wells (100% inhibition, background).

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max_Activity - RLU_Background))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[15]

    • Fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit) using graphing software (e.g., GraphPad Prism).[15]

    • The IC50 value is the concentration of this compound that produces 50% inhibition of CDK2 activity.

References

Application Notes and Protocols for CDK2-IN-18 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CDK2-IN-18, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cell culture experiments. The following sections detail its mechanism of action, provide quantitative data on its activity, and offer detailed protocols for its application in key cellular assays.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3][4][5] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2][6][7][8] this compound is a potent small molecule inhibitor that targets the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest.[2][9] These notes are intended to guide researchers in the effective use of this compound for investigating cell cycle control and its potential as an anti-cancer agent.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the cell's progression from the G1 to the S phase of the cell cycle.[3][4][5] A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb).[3][10][11][12] Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[11][12][13]

This compound acts as an ATP-competitive inhibitor of CDK2, blocking its kinase activity.[2][9] This inhibition prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[10][11] Active Rb remains bound to E2F, thereby preventing the expression of S-phase genes and causing the cell to arrest at the G1/S checkpoint.[2][13] This mechanism ultimately inhibits tumor cell proliferation and can potentially lead to apoptosis.[2]

cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (inactive) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates p16 p16 p16->CDK4/6 inhibits Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyperphosphorylates CDK2_IN_18 This compound CDK2_IN_18->CDK2 inhibits S_Phase_Genes->Cyclin E Cell_Cycle_Arrest G1/S Arrest

Caption: Simplified CDK2 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity against CDK2 and CDK4. The following table summarizes its biochemical and cellular activities.

ParameterTargetValueReference
Biochemical IC50 CDK2/Cyclin E8 nM[9]
CDK4/Cyclin D146 nM[9]

IC50 (Half-maximal inhibitory concentration) values from in vitro kinase assays.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to assess the effects of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to measure the effect of this compound on the proliferation and viability of cancer cell lines.

Workflow:

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF7, OVCAR-3)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution following treatment with this compound.

Workflow:

Caption: Workflow for analyzing cell cycle distribution.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Phospho-Rb

This protocol is used to assess the phosphorylation status of Retinoblastoma (Rb), a direct downstream target of CDK2.[10][12][14]

Workflow:

Caption: Workflow for assessing Rb phosphorylation by Western Blot.

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control to ensure equal protein loading.

    • Quantify band intensities using densitometry software and normalize the phospho-Rb signal to total Rb and the loading control.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Potency in Cell Viability Assay Cell line is not dependent on CDK2.Screen a panel of cell lines, including those with known CDK2 dependencies (e.g., CCNE1 amplification).
Compound instability.Prepare fresh dilutions of this compound for each experiment.
No Change in Cell Cycle Profile Insufficient treatment time or concentration.Perform a time-course and dose-response experiment.
Cell line has a redundant mechanism for G1/S progression.Investigate the status of other cell cycle regulators (e.g., CDK4/6).
Inconsistent Western Blot Results Poor antibody quality.Use validated antibodies for phospho-Rb and total Rb.
Inefficient protein transfer.Optimize transfer conditions (time, voltage).
Phosphatase activity in lysate.Always use fresh phosphatase inhibitors in the lysis buffer.

Conclusion

This compound is a valuable tool for studying the role of CDK2 in cell cycle regulation and for exploring its therapeutic potential in cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this inhibitor. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDK2-IN-18 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell-based assays to assess its anti-proliferative, cell cycle, and apoptotic effects.

Mechanism of Action

CDK2, in complex with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates, including the Retinoblastoma protein (pRb). This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest at the G1/S checkpoint and can subsequently induce apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition by this compound

CDK2_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->pRb_E2F phosphorylates (positive feedback) G1_Arrest G1/S Phase Arrest CyclinE_CDK2->G1_Arrest S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation and leading to G1/S phase arrest.

Quantitative Data Summary

The inhibitory activity of this compound has been determined in biochemical assays. This data is crucial for selecting an appropriate concentration range for cell-based experiments.

TargetIC50 (nM)Reference
CDK2 / Cyclin E8[1]
CDK4 / Cyclin D146[1]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in a biochemical assay. Cellular potency (EC50) may vary depending on cell type, membrane permeability, and other factors. A starting concentration range for cell-based assays is typically 10-100 fold higher than the biochemical IC50.

Recommended Concentration Range for Cell-Based Assays

Based on the provided IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For some less sensitive cell lines or longer-term assays, concentrations up to 10 µM may be explored.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the effects of this compound.

Cell Proliferation Assay (MTS/XTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Workflow for Cell Proliferation Assay

Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 Seed Seed cells in 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add MTS/XTT reagent Incubate->Add_Reagent Read Read absorbance Add_Reagent->Read

Caption: Workflow for determining the effect of this compound on cell proliferation using an MTS/XTT assay.

Materials:

  • Cell line of interest

  • Complete growth medium

  • 96-well tissue culture plates

  • This compound (dissolved in DMSO)

  • MTS or XTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTS/XTT Addition: Add 20 µL of MTS or XTT reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 to 48 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would be indicative of G1/S arrest.

Western Blot Analysis of pRb Phosphorylation

This method is used to assess the direct downstream effect of CDK2 inhibition on its key substrate, pRb.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 6 to 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-pRb (e.g., Ser807/811) and total pRb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-pRb signal to the total pRb and loading control signals. A dose-dependent decrease in pRb phosphorylation is expected.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100 nM, 1 µM, 10 µM) for 48 to 72 hours.

  • Cell Harvest: Collect both the culture medium (containing floating cells) and the adherent cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting

  • Low Potency in Cellular Assays: If the observed cellular potency is significantly lower than the biochemical IC50, consider factors such as poor cell permeability, compound efflux, or high protein binding in the culture medium.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, such as CDK4. It is important to perform dose-response studies and use the lowest effective concentration to minimize off-target effects.

  • Cell Line Specific Responses: Different cell lines may exhibit varying sensitivities to this compound due to differences in their genetic background (e.g., pRb status, Cyclin E amplification).

These application notes and protocols provide a comprehensive guide for the use of this compound in cell-based assays. For optimal results, it is recommended to carefully optimize the experimental conditions for each specific cell line and assay.

References

Application Note: Utilizing CDK2-IN-18 to Investigate and Overcome CDK4/6 Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, have become a standard of care for hormone receptor-positive (HR+), HER2-negative advanced breast cancer. These therapies function by blocking the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest. Despite their initial efficacy, a significant challenge is the development of acquired resistance.[1][2]

One of the primary mechanisms of resistance is the bypass of the CDK4/6 blockade through the hyperactivation of the Cyclin E-CDK2 pathway.[1][3] Elevated levels of Cyclin E bind to and activate CDK2, which can then phosphorylate Rb independently of CDK4/6, allowing the cell cycle to progress from G1 to S phase and rendering CDK4/6 inhibitors ineffective.[3][4] This makes the Cyclin E-CDK2 axis a critical node for investigation and a promising therapeutic target to overcome resistance.

CDK2-IN-18 is a potent and selective small molecule inhibitor of CDK2. Its high selectivity for CDK2 over other kinases, including CDK1, CDK4, and CDK6, makes it an ideal chemical probe for dissecting the specific role of CDK2 in biological processes. This application note provides a comprehensive guide and detailed protocols for using this compound to study the mechanisms of CDK4/6 inhibitor resistance and to evaluate its potential as a therapeutic strategy to restore sensitivity.

Core Signaling Pathway: G1-S Transition and Resistance Bypass

The diagram below illustrates the canonical G1-S progression pathway and the mechanism by which CDK2 hyperactivation can bypass CDK4/6 inhibition. In a sensitive cell, CDK4/6 inhibitors block Rb phosphorylation. In a resistant cell, upregulated Cyclin E activates CDK2, which takes over the role of phosphorylating Rb, leading to cell cycle progression.

CDK46_Resistance_Pathway G1-S Transition and CDK4/6i Resistance Mechanism cluster_0 Upstream Signaling cluster_1 CDK4/6 Axis (Sensitive) cluster_2 CDK2 Axis (Resistance Bypass) cluster_3 Core Cell Cycle Machinery Mitogens Mitogenic Signals (e.g., Estrogen Receptor) CyclinD Cyclin D Mitogens->CyclinD Induces CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb p-Rb (Phosphorylated) CDK46_CyclinD->pRb Phosphorylates CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CDK46_CyclinD Inhibits CyclinE Cyclin E (Upregulated in Resistance) CDK2_CyclinE Active CDK2- Cyclin E Complex CyclinE->CDK2_CyclinE Binds & Activates CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb Phosphorylates (Bypass Mechanism) CDK2_IN_18 This compound CDK2_IN_18->CDK2_CyclinE Inhibits Rb Rb Rb_E2F Rb-E2F Complex (Growth Suppressed) Rb->Rb_E2F E2F E2F E2F->CyclinE Induces Transcription (Positive Feedback) E2F->Rb_E2F S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Drives Transcription Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases

Caption: G1-S pathway and CDK4/6i resistance bypass.

Application 1: Characterization of CDK4/6 Inhibitor-Resistant Cells

Objective: To determine if CDK4/6 inhibitor-resistant cells exhibit upregulation of the Cyclin E-CDK2 axis.

This involves generating or acquiring a resistant cell line and comparing its molecular profile to the parental, sensitive cell line.

Experimental_Workflow_1 Workflow: Characterizing Resistant Cells cluster_wb Protein Expression Analysis cluster_facs Cell Cycle Analysis start Start: Parental (Sensitive) and Resistant Cell Lines culture Culture cells to ~80% confluency start->culture harvest Harvest Cells culture->harvest split Split Sample for Parallel Analysis harvest->split lysis Lyse cells & quantify protein split->lysis fix Fix cells in Ethanol (B145695) split->fix western Western Blot lysis->western analyze_wb Analyze protein levels: Cyclin E, CDK2, p-Rb, total Rb western->analyze_wb stain Stain with Propidium Iodide (PI) fix->stain facs Flow Cytometry stain->facs analyze_facs Analyze cell cycle distribution (G1, S, G2/M phases) facs->analyze_facs

Caption: Workflow for characterizing resistant cells.

Protocol 1: Western Blotting for Cell Cycle Proteins

This protocol is for analyzing key protein expression levels in sensitive versus resistant cells.

  • Cell Lysis:

    • Wash cell pellets (1-5 x 10^6 cells) once with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.[2]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to 20-30 µg per lane with Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load samples onto an 8-12% polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Cyclin E, anti-CDK2, anti-p-Rb (Ser807/811), anti-Rb, anti-Actin) overnight at 4°C, diluted according to manufacturer's recommendations.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the cell cycle distribution. CDK4/6 inhibitor treatment should cause G1 arrest in sensitive cells, a phenotype that is lost in resistant cells.

  • Cell Preparation and Fixation:

    • Harvest ~1 x 10^6 cells per sample.

    • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and fix by adding dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge fixed cells and discard ethanol.

    • Wash the pellet with PBS.

    • Resuspend cells in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.[1]

Data Presentation: Expected Results
Marker Parental (Sensitive) Cells Resistant Cells Rationale for Change
Cyclin E1 Protein BaselineIncreased Upregulation drives CDK2 activation.[1]
p-Rb (S807/811) High (basal), Decreased with CDK4/6iHigh (basal), Maintained with CDK4/6iCDK2 bypasses CDK4/6i to phosphorylate Rb.[3]
% Cells in G1 Phase High (basal), Increased with CDK4/6iHigh (basal), No change with CDK4/6iResistance is defined by loss of G1 arrest.[5]

Application 2: Evaluating this compound Efficacy

Objective: To assess the anti-proliferative effect of this compound as a single agent and in combination with a CDK4/6 inhibitor in resistant cells.

Experimental_Workflow_2 Workflow: Evaluating Inhibitor Efficacy start Start: Sensitive and Resistant Cells seed Seed cells in 96-well plates start->seed treat Treat with dose-response matrix: - this compound - CDK4/6 Inhibitor - Combination seed->treat incubate Incubate for 72-120 hours treat->incubate mtt Perform Cell Viability Assay (e.g., MTT, MTS) incubate->mtt read Read absorbance on plate reader mtt->read analyze Calculate IC50 values and Combination Index (CI) for synergy read->analyze

Caption: Workflow for inhibitor efficacy and synergy testing.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and a CDK4/6 inhibitor (e.g., palbociclib).

    • Treat cells with single agents across a range of concentrations and in combination at a fixed ratio (e.g., based on their respective IC50 values). Include vehicle-only controls.

    • Incubate plates for 72 to 120 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle-treated control wells.

    • Plot dose-response curves and calculate IC50 values using non-linear regression.

    • For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation: Efficacy and Synergy

Table 1: IC50 Values (µM)

Cell Line CDK4/6 Inhibitor This compound
Parental (Sensitive) Low (e.g., 0.1 µM)Moderate (e.g., 2.0 µM)
Resistant High (e.g., >5 µM)Low (e.g., 0.5 µM)

Table 2: Combination Synergy in Resistant Cells

Drug Combination Combination Index (CI) at ED50 Result
CDK4/6i + this compound< 1.0 Synergistic

Application 3: Mechanistic Validation of this compound Action

Objective: To confirm that this compound inhibits CDK2 activity in resistant cells, leading to decreased Rb phosphorylation and restored cell cycle control.

Experimental_Workflow_3 Workflow: Mechanistic Validation start Start: CDK4/6i-Resistant Cells treat Treat cells with: - Vehicle - CDK4/6 Inhibitor - this compound - Combination start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells for protein analysis incubate->harvest lysis Lyse cells & quantify protein harvest->lysis western Western Blot lysis->western analyze Analyze phosphorylation of downstream targets (p-Rb) western->analyze

References

Application Notes: CDK2-IN-18 in Breast Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is frequently implicated in the pathogenesis of various cancers, including breast cancer. Aberrant CDK2 activity can drive uncontrolled proliferation and has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for hormone receptor-positive (HR+) breast cancer.[1][2][3] CDK2-IN-18 is a potent inhibitor of the CDK2/Cyclin E complex, with a reported IC50 of 8 nM. It also exhibits inhibitory activity against CDK4/Cyclin D1 with an IC50 of 46 nM.[4] These characteristics make it a valuable tool for investigating the role of CDK2 in breast cancer biology and for exploring its potential as a therapeutic target.

Due to the limited availability of specific application data for this compound in breast cancer models, this document provides a generalized framework and protocols based on studies with other highly selective and potent CDK2 inhibitors, such as INX-315 and BLU-222. These examples serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of CDK2 inhibitors in breast cancer research.

Data Presentation

The following tables summarize representative quantitative data for selective CDK2 inhibitors in various breast cancer research models. This data is intended to provide a comparative reference for the expected performance of a potent CDK2 inhibitor.

Table 1: In Vitro Biochemical Activity of Selective CDK2 Inhibitors

InhibitorTargetIC50 (nM)Selectivity vs. CDK1/BReference
This compound CDK2/Cyclin E 8 Not Reported[4]
CDK4/Cyclin D1 46
INX-315CDK2/Cyclin E0.6>50-fold[5]
CDK2/Cyclin A2.4
CDK2-IN-4CDK2/Cyclin A44>2,000-fold[6]

Table 2: In Vitro Cellular Activity of Selective CDK2 Inhibitors in Breast Cancer Cell Lines

InhibitorCell LineSubtypeIC50 (nM)NotesReference
INX-315T47D (Abemaciclib-resistant)HR+Low nMOvercomes resistance to CDK4/6 inhibitors.[5]
INX-315MCF7 (Abemaciclib/Fulvestrant-resistant)HR+Low nMEffective in dual-resistant models.[5]
DinaciclibSUM149PTTriple-Negative4.24 - 18Broad CDK inhibitor, potent in TNBC.[7]
Meriolin 5SUM149PTTriple-Negative20 - 80Effective in inflammatory breast cancer models.[7]

Table 3: In Vivo Efficacy of Selective CDK2 Inhibitors in Breast Cancer Xenograft Models

Inhibitor CombinationTumor ModelEfficacy OutcomeReference
INX-315 + FulvestrantMCF7 (CDK4/6i-resistant) XenograftSynergistic tumor growth suppression.[8]
BLU-222 + Ribociclib + FulvestrantHR+/HER2- PDX modelsEnhanced antitumor activity.[9]
PF-07104091 + PF-07220060 (CDK4i)HR+/HER2- XenograftSynergistic tumor growth inhibition and regression.[10]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified CDK2 Signaling Pathway in Breast Cancer

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Cyclin_D Cyclin D Synthesis Ras_MAPK->Cyclin_D PI3K_AKT->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cyclin_E Cyclin E Synthesis E2F->Cyclin_E transcribes CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb phosphorylates (inactivates) G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition drives CDK46_I CDK4/6 Inhibitors CDK46_I->CDK46 inhibits CDK2_IN_18 This compound CDK2_IN_18->CDK2 inhibits

Caption: Simplified CDK2 signaling cascade in breast cancer cell cycle progression.

Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay CDK2/Cyclin E Kinase Assay Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Determine IC50 & Selectivity Cell_Lines Breast Cancer Cell Lines (HR+, TNBC, CDK4/6i-R) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Lines->Proliferation_Assay Xenograft Breast Cancer Xenograft Models Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Proliferation_Assay->Cell_Cycle_Analysis Confirm anti-proliferative effect Western_Blot Western Blot (p-Rb, Cyclin E) Cell_Cycle_Analysis->Western_Blot Investigate mechanism Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study PD_Analysis Pharmacodynamic Analysis Efficacy_Study->PD_Analysis Correlate efficacy with target engagement resistance_mechanism CDK46_I CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_I->CDK46 inhibits G1_Arrest G1 Arrest CDK46_I->G1_Arrest Rb_Phos_46 Rb Phosphorylation (via CDK4/6) CDK46->Rb_Phos_46 drives Rb_Phos_46->G1_Arrest leads to Resistance Resistance Mechanisms (e.g., Cyclin E Amplification) CDK2_Activation CDK2 Hyperactivation Resistance->CDK2_Activation causes Rb_Phos_2 Rb Phosphorylation (via CDK2) CDK2_Activation->Rb_Phos_2 drives Restored_Arrest Restored G1 Arrest CDK2_Activation->Restored_Arrest restores sensitivity Proliferation Continued Proliferation Rb_Phos_2->Proliferation bypasses G1 arrest, leading to CDK2_I CDK2 Inhibitor CDK2_I->CDK2_Activation inhibits CDK2_I->Restored_Arrest

References

Application Notes and Protocols for Inducing G1 Arrest in Cancer Cells with a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Inducing G1 Arrest in Cancer Cells with a Selective CDK2 Inhibitor Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis.[1][2][3] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] Selective CDK2 inhibitors are being developed to halt the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase.[2][5][6]

This document provides detailed protocols for using a selective CDK2 inhibitor to induce G1 arrest in cancer cells. While the specific inhibitor "CDK2-IN-18" is not prominently documented in publicly available literature, this protocol is based on the characterization of well-studied, potent, and selective CDK2 inhibitors such as INX-315 and Tegtociclib (PF-07104091). These inhibitors have been shown to effectively induce G1 arrest in various cancer cell lines.[1][2][5][7][8]

Mechanism of Action

Selective CDK2 inhibitors function as ATP-competitive antagonists, binding to the active site of CDK2 and preventing the phosphorylation of its substrates.[1][2][5] The primary consequence of CDK2 inhibition in G1 is the prevention of Retinoblastoma protein (pRb) hyperphosphorylation. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the expression of genes required for S-phase entry, such as Cyclin A. This leads to a halt in cell cycle progression and an accumulation of cells in the G1 phase.[5][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative selective CDK2 inhibitors in various cancer cell lines.

Table 1: IC50 Values of Selective CDK2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Duration
INX-315OVCAR-3Ovarian Cancer (CCNE1-amplified)36 (mean)6 days
INX-315MKN1Gastric Carcinoma (CCNE1-amplified)446 days
INX-315T47DBreast Cancer (Abemaciclib-resistant)low nM7 days
INX-315MCF7Breast Cancer (Palbociclib-resistant)low nM7 days
Tegtociclib (PF-07104091)OVCAR-3Ovarian CancerNot specifiedNot specified
Tegtociclib (PF-07104091)HCT116Colorectal CancerNot specifiedNot specified
BLU-222OVCAR-3Ovarian CancerNot specifiedNot specified
BLU-222KuramochiOvarian CancerNot specified3 weeks
BLU-222MDA-MB-157Breast CancerNot specified3 weeks

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effective Concentrations for Inducing G1 Arrest

InhibitorCell LineCancer TypeConcentration (nM)Duration (hours)
INX-315OVCAR-3Ovarian Cancer30 - 30024
INX-315MKN1Gastric Carcinoma30 - 30024
BLU-222KLEEndometrial Cancer25 - 250Not specified
BLU-222HEC-1-BEndometrial Cancer25 - 250Not specified
BLU-222OVCAR-3Ovarian Cancer25024

Experimental Protocols

Protocol 1: Induction of G1 Cell Cycle Arrest in Cancer Cells

This protocol describes the treatment of cancer cells with a selective CDK2 inhibitor to induce G1 arrest.

Materials:

  • Cancer cell line of interest (e.g., OVCAR-3, MKN1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Selective CDK2 inhibitor (e.g., INX-315, Tegtociclib)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere and resume proliferation for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of the CDK2 inhibitor in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the CDK2 inhibitor or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., flow cytometry, Western blotting).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry to confirm G1 arrest.[9][10][11]

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 2 mL of PBS. Resuspend the pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (FL2-A or equivalent). Collect at least 10,000 events per sample. Gate on single cells to exclude doublets and aggregates. Analyze the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins

This protocol is for the detection of key proteins involved in the G1/S transition to confirm the mechanism of CDK2 inhibitor-induced G1 arrest.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb (S807/811), anti-total Rb, anti-Cyclin E, anti-Cyclin A, anti-p21, anti-p27, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.

Mandatory Visualizations

CDK2_Signaling_Pathway cluster_feedback Positive Feedback Loop Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb E2F E2F pRb_E2F->E2F Releases CDK2_CyclinE CDK2 / Cyclin E pRb_p->E2F Maintains Release pRb_p->E2F CyclinE Cyclin E E2F->CyclinE Transcription E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase Drives CyclinE->CDK2_CyclinE CDK2_CyclinE->pRb_p Hyper- phosphorylates G1_Arrest G1 Arrest CDK2_Inhibitor Selective CDK2 Inhibitor (e.g., INX-315) CDK2_Inhibitor->CDK2_CyclinE Inhibits Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cancer Cells treat Treat with CDK2 Inhibitor (Varying Concentrations & Durations) start->treat harvest Harvest Cells treat->harvest flow Flow Cytometry (Cell Cycle Analysis - PI Staining) harvest->flow western Western Blot (pRb, Cyclin E, p21, etc.) harvest->western g1_arrest Confirm G1 Arrest flow->g1_arrest mechanism Elucidate Mechanism western->mechanism

References

Application Notes and Protocols: Western Blot Analysis of pRb Phosphorylation Following CDK2-IN-18 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In the G1 phase of the cell cycle, the cyclin E/CDK2 complex phosphorylates pRb, leading to its inactivation.[1][2] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes necessary for the G1 to S phase transition and DNA replication.[3][4] Dysregulation of the CDK2/pRb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[5][6]

CDK2 inhibitors are therefore a promising class of therapeutic agents for cancer treatment. CDK2-IN-18 is a potent and selective inhibitor of CDK2. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of its substrates, including pRb.[5] This leads to the maintenance of pRb in its active, hypophosphorylated state, subsequent cell cycle arrest at the G1/S checkpoint, and inhibition of tumor cell proliferation.[5][7] This application note provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of pRb in cells treated with this compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

CDK2_pRb_Pathway CDK2-pRb Signaling Pathway Inhibition cluster_0 G1/S Transition cluster_1 Inhibition CyclinE Cyclin E Active_CDK2 Active Cyclin E/CDK2 Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 p_pRb Phosphorylated pRb (Inactive) Active_CDK2->p_pRb Phosphorylation pRb pRb E2F E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Transcription pRb_E2F pRb-E2F Complex (Growth Suppressing) pRb_E2F->pRb pRb_E2F->E2F pRb_E2F->p_pRb p_pRb->E2F Release CDK2_IN_18 This compound CDK2_IN_18->Active_CDK2 Inhibits

Caption: Inhibition of the CDK2-pRb signaling pathway by this compound.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (SDS-PAGE Sample Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-pRb or anti-pRb) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Step-by-step workflow for Western blot analysis of pRb phosphorylation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., MCF7 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in a suitable medium (e.g., EMEM supplemented with 10% FBS and insulin) under standard conditions (37°C, 5% CO2).

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Preparation of Cell Lysates
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each well.[5]

  • Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 20 minutes to ensure efficient lysis.[5]

  • Centrifugation: Centrifuge the lysates at 17,000 x g for 10 minutes at 4°C to pellet the cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk as a blocking agent when probing for phosphoproteins, as it contains casein which is a phosphoprotein and can cause high background.[6][7]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with one of the following primary antibodies diluted in 5% BSA/TBST:

    • Rabbit anti-phospho-pRb (Ser807/811) antibody.

    • Mouse anti-total pRb antibody.

    • Rabbit anti-GAPDH or mouse anti-β-actin antibody as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated pRb signal to the total pRb signal to determine the relative phosphorylation level.

Data Presentation

The following table presents representative data on the effect of a CDK2 inhibitor on pRb phosphorylation in MCF7 cells, demonstrating a dose-dependent decrease in the phosphorylation of pRb at Ser807/811.

Treatment GroupConcentrationPhospho-pRb (Ser807/811) Intensity (Arbitrary Units)Total pRb Intensity (Arbitrary Units)Ratio (p-pRb / Total pRb)% Inhibition of pRb Phosphorylation
Vehicle Control-1.001.001.000%
CDK2 Inhibitor100 nM0.650.980.6634%
CDK2 Inhibitor300 nM0.321.020.3169%
CDK2 Inhibitor1000 nM0.110.990.1189%

Data is representative and adapted from studies on novel CDK2 inhibitors in MCF7 cells.[7]

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of pRb phosphorylation following treatment with the CDK2 inhibitor, this compound. The provided signaling pathway and workflow diagrams, along with the detailed experimental procedures, offer a clear guide for researchers. The representative data illustrates the expected outcome of a successful experiment, showing a dose-dependent decrease in pRb phosphorylation. This method is a reliable approach to confirm the on-target activity of CDK2 inhibitors and to study their effects on the cell cycle.

References

Application Notes and Protocols for High-Throughput Screening of Synergistic Compounds with CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] CDK2-IN-18 is a potent inhibitor of the CDK2/cyclin E complex, with an IC50 of 8 nM, and also shows activity against CDK4/cyclin D1 with an IC50 of 46 nM.[5] This dual activity profile suggests its potential as a powerful agent in cancer therapy. However, the development of drug resistance and the complexity of cancer signaling pathways often necessitate combination therapies. High-throughput screening (HTS) for synergistic interactions between this compound and other anti-cancer agents can identify novel, more effective treatment strategies.[6][7][8] This document provides detailed application notes and protocols for conducting such screens.

Mechanism of Action and Rationale for Synergy

CDK2, in complex with cyclin E and cyclin A, phosphorylates key substrates such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication and S-phase entry.[1][2][9] By inhibiting CDK2, this compound induces cell cycle arrest at the G1/S checkpoint, preventing the proliferation of cancer cells.[3]

The rationale for seeking synergistic combinations with this compound is based on targeting multiple, often complementary, cancer-driving pathways. For instance, combining CDK2 inhibitors with:

  • CDK4/6 inhibitors can create a more complete cell cycle block, potentially overcoming resistance mechanisms that arise from the activation of alternative CDK pathways.[10]

  • PARP inhibitors in cancers with deficiencies in homologous recombination (e.g., BRCA mutations) can be synthetically lethal, as CDK2 inhibition can induce DNA damage, further sensitizing these cells to PARP inhibition.

  • Chemotherapeutic agents that cause DNA damage can be more effective when combined with a CDK2 inhibitor, which can prevent the cell from repairing the damage before entering the next phase of the cell cycle.

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway cluster_cdk46 CDK4/6-Cyclin D Complex cluster_cdk2 CDK2-Cyclin E Complex Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D induces expression CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (hypo) E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E induces transcription S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase, Histones) E2F->S_Phase_Genes activates transcription CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb phosphorylates (hyper) DNA_Replication DNA Replication (S-Phase Entry) S_Phase_Genes->DNA_Replication CDK2_IN_18 This compound CDK2_IN_18->CDK4_6 inhibits CDK2_IN_18->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

High-Throughput Screening Workflow

A typical workflow for identifying synergistic interactions with this compound involves a multi-stage process from initial screening to validation.

HTS_Workflow Start Start: Select Cancer Cell Line(s) and Compound Library Single_Agent_Titration 1. Single-Agent Dose-Response Determine IC50 for this compound and library compounds Start->Single_Agent_Titration Combination_Screening 2. Combination Screening Matrix of this compound and library compounds Single_Agent_Titration->Combination_Screening Data_Acquisition 3. Data Acquisition Measure cell viability (e.g., CellTiter-Glo) Combination_Screening->Data_Acquisition Synergy_Analysis 4. Synergy Analysis Calculate synergy scores (e.g., Bliss, Loewe) Data_Acquisition->Synergy_Analysis Hit_Identification 5. Hit Identification & Prioritization Identify synergistic combinations Synergy_Analysis->Hit_Identification Validation 6. Hit Validation Confirm synergy in secondary assays Hit_Identification->Validation Mechanism_Studies 7. Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Validation->Mechanism_Studies End End: Lead Candidate for Further Development Mechanism_Studies->End

References

Application Notes and Protocols for In Vivo Administration of CDK2 Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of CDK2 inhibitors in xenograft models, using CDK2-IN-18 as a representative compound. The information compiled is based on preclinical studies of various selective CDK2 inhibitors and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to CDK2 Inhibition in Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In many cancers, including certain types of breast, ovarian, and lung cancer, the CDK2 signaling pathway is often dysregulated, leading to uncontrolled cell proliferation.[2] Selective inhibition of CDK2 has emerged as a promising therapeutic strategy to induce cell cycle arrest, apoptosis, and tumor growth inhibition.[3] Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of various CDK2 inhibitors, both as monotherapy and in combination with other agents.[4]

Quantitative Data Summary

The following tables summarize in vivo dosing and efficacy data from preclinical studies of various selective CDK2 inhibitors in xenograft models. This data can serve as a reference for dose-range finding studies with this compound.

Table 1: In Vivo Dosing of Selective CDK2 Inhibitors

Compound NameCancer ModelMouse StrainAdministration RouteDosageDosing ScheduleReference
INX-315OVCAR-3 Ovarian CDXNot SpecifiedNot Specified100 mg/kgTwice Daily (BID)[5][6]
INX-315GA0114 Gastric PDXNot SpecifiedNot Specified100 mg/kgTwice Daily (BID)[6]
INX-315OV5398 Ovarian PDXNot SpecifiedNot Specified100 mg/kgTwice Daily (BID)[5]
PF-07104091HR+/HER2- Breast CancerNot SpecifiedOralNot SpecifiedNot Specified[4]
QR-6401OVCAR3 Ovarian CancerNot SpecifiedOralNot SpecifiedNot Specified[7]
Homoharringtonine (HHT)Leukemia XenograftNot SpecifiedIntraperitoneal0.5 mg/kgNot Specified[1]
ARTS-021SCLC XenograftNot SpecifiedOralNot SpecifiedNot Specified[8]

Table 2: In Vivo Efficacy of Selective CDK2 Inhibitors

Compound NameCancer ModelEfficacy MetricResultReference
INX-315GA0114 Gastric PDXTumor Growth Inhibition (TGI)95%[6]
INX-315OVCAR-3 Ovarian CDXTumor GrowthTumor Stasis[6]
INX-315OV5398 Ovarian PDXTumor GrowthTumor Regression[5]
PF-07104091 (with Atirmociclib)HR+/HER2- Breast CancerTumor GrowthSynergistic Inhibition & Regression[4]
QR-6401OVCAR3 Ovarian CancerAntitumor EfficacyRobust[7]
Homoharringtonine (HHT)Leukemia XenograftSurvivalSignificantly Longer[1][2]

Signaling Pathway

The primary mechanism of action for CDK2 inhibitors involves the disruption of the cell cycle. CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase. Inhibition of CDK2 prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint.

Xenograft_Workflow Xenograft Model Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Injection of Cells into Mice Cell_Suspension->Implantation Tumor_Monitoring 5. Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization 6. Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration 7. Administer this compound or Vehicle Randomization->Drug_Administration Data_Collection 8. Measure Tumor Volume & Body Weight Drug_Administration->Data_Collection Regularly Endpoint 9. Endpoint Analysis (e.g., PK/PD, Tumor Histology) Data_Collection->Endpoint

References

Troubleshooting & Optimization

CDK2-IN-18 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of CDK2-IN-18, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Here you will find frequently asked questions (FAQs) addressing solubility issues, detailed experimental protocols, and a summary of its signaling pathway.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What is the recommended solvent?

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve the solid this compound powder in anhydrous (dry) DMSO. A common starting concentration for a stock solution is 10 mM. To do this:

  • Bring the vial of this compound and the anhydrous DMSO to room temperature.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[1]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or assay buffer. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly transferred to an aqueous environment where it is poorly soluble.[3][4] Here are several strategies to prevent precipitation:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is as low as possible, typically below 0.5%, to minimize cytotoxicity and solubility issues.[5][6][7]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous solution, perform a stepwise dilution. First, create an intermediate dilution in a small volume of your final buffer or medium. Then, add this intermediate dilution to the rest of your aqueous solution.

  • Pre-warm the Medium: Gently warming your cell culture medium or buffer to 37°C before adding the inhibitor can sometimes improve its solubility.[3]

  • Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion. This prevents the formation of localized high concentrations of the inhibitor that are prone to precipitation.

  • Use of Surfactants or Co-solvents (for in vitro assays): For biochemical assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent like PEG300 can help maintain the inhibitor's solubility.[1][2][8]

Q4: How stable is this compound in aqueous solutions?

A4: The stability of small molecule inhibitors in aqueous media can vary. It is generally recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment and to use them promptly. Avoid storing the inhibitor in aqueous solutions for extended periods, as this can lead to degradation and precipitation.[8]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the table below provides data for similar CDK2 inhibitors, which can serve as a useful reference.

SolventCDK2-IN-23[1]CDK2-IN-30[9]CDK2-IN-73[2]
DMSO ≥ 100 mg/mL (with sonication)100 mg/mL (with sonication)88 mg/mL
Water InsolubleInsolubleInsoluble
Ethanol Not ReportedNot ReportedInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions of this compound for treating cells in culture, minimizing the risk of precipitation.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the volume of anhydrous DMSO required to dissolve the entire vial of this compound to a final concentration of 10 mM.

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. If needed, gently warm the vial to 37°C or sonicate briefly.

    • Aliquot the 10 mM stock solution into single-use sterile microcentrifuge tubes and store at -80°C.

  • Prepare an Intermediate Dilution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution (e.g., 1 mM or 100 µM) by diluting the 10 mM stock solution with pre-warmed cell culture medium. Mix gently by flicking the tube.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.

    • Mix immediately by gentle inversion or swirling.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells. The final DMSO concentration should ideally be below 0.5%.[5][6][7]

Protocol 2: In Vitro CDK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK2 in a biochemical assay. Specific components like the substrate and detection method may vary.

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • CDK2 substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • This compound dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP and filtration apparatus)

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase reaction mix containing the CDK2 enzyme and substrate in kinase assay buffer.

    • Prepare a series of dilutions of this compound in DMSO, and then further dilute into the kinase assay buffer to achieve 2X the final desired concentrations. Include a DMSO-only vehicle control.

  • Set up the Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted this compound solutions or vehicle control.

    • Add the 2X kinase reaction mix to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add ATP to each well to start the kinase reaction. The final concentration of ATP should be close to the Km for CDK2, unless otherwise specified.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction:

    • Add the stop solution to each well to terminate the kinase reaction.

  • Detect Phosphorylation:

    • Follow the manufacturer's instructions for the chosen detection reagent to quantify the amount of phosphorylated substrate.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Visualization

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins and activation of CDK4/6, which in turn phosphorylate Retinoblastoma protein (Rb). This initiates the transcription of E2F target genes, including Cyclin E. Cyclin E then binds to and activates CDK2, leading to further Rb phosphorylation and the G1/S phase transition. Subsequently, Cyclin A binds to CDK2 to promote S phase progression. The activity of CDK2 is tightly regulated by phosphorylation and by CDK inhibitors (CKIs) like p21 and p27.[10][11][12]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases E2F->Rb binds to CyclinE Cyclin E Transcription E2F->CyclinE activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Transition (DNA Replication Initiation) CyclinE_CDK2->G1_S_Transition promotes CyclinA Cyclin A G1_S_Transition->CyclinA leads to expression of CyclinA_CDK2 Cyclin A-CDK2 CyclinA->CyclinA_CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase promotes p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits p21_p27->CyclinA_CDK2 inhibits CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 inhibits CDK2_IN_18->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow: Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to address the precipitation of this compound in aqueous solutions.

Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Buffer PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock CheckDMSO Is Final DMSO Concentration <0.5%? PrepStock->CheckDMSO AdjustDMSO Adjust Dilution to Lower Final DMSO Concentration CheckDMSO->AdjustDMSO No Stepwise Use Stepwise Dilution CheckDMSO->Stepwise Yes AdjustDMSO->CheckDMSO Prewarm Pre-warm Aqueous Solution to 37°C Stepwise->Prewarm RapidMix Add Stock Dropwise with Rapid Mixing Prewarm->RapidMix StillPrecip Still Precipitating? RapidMix->StillPrecip LowerConc Lower Final this compound Working Concentration StillPrecip->LowerConc Yes Success Success: Soluble Solution StillPrecip->Success No UseEnhancer For In Vitro Assays: Add Surfactant/Co-solvent (e.g., Tween-20, PEG300) LowerConc->UseEnhancer Consult Consult Further Technical Support UseEnhancer->Consult

Caption: A logical workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing CDK2-IN-18 Treatment for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CDK2-IN-18 treatment time to achieve maximum cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) when complexed with Cyclin E. It also exhibits inhibitory activity against the CDK4/Cyclin D1 complex.[1] By inhibiting these key regulators of the cell cycle, this compound blocks the transition from the G1 to the S phase, leading to cell cycle arrest and a halt in proliferation.[2]

Q2: What is the expected effect of this compound on the cell cycle?

A2: The primary effect of this compound is cell cycle arrest at the G1/S checkpoint.[3] This is due to the inhibition of CDK2/Cyclin E and CDK4/Cyclin D1, which are crucial for phosphorylating the Retinoblastoma protein (Rb) and initiating the transcription of genes required for DNA synthesis.[2] In some cell lines, particularly at higher concentrations or with prolonged exposure, a G2/M phase arrest may also be observed.[4][5][6]

Q3: How do I determine the optimal treatment time for maximum cell cycle arrest?

A3: The optimal treatment time is cell-line dependent and should be determined empirically. A time-course experiment is recommended. Treat your cells with a fixed concentration of this compound and harvest them at various time points (e.g., 6, 12, 24, 48, and 72 hours) for cell cycle analysis by flow cytometry. The time point at which the highest percentage of cells accumulates in the G1 phase (or G2/M, if that is the observed effect) is the optimal treatment time.

Q4: What concentration of this compound should I use?

A4: The effective concentration of this compound can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting point for in vitro studies could be in the low nanomolar to low micromolar range, based on its reported IC50 values (IC50 of 8 nM for CDK2/E and 46 nM for CDK4/D1).[1]

Q5: How can I confirm that this compound is inhibiting its target?

A5: Target engagement can be confirmed by Western blot analysis. After treating cells with this compound, you can assess the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb) at serine residues phosphorylated by CDK2. A decrease in the phosphorylation of these substrates would indicate successful inhibition of CDK2 activity.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
No significant cell cycle arrest observed. 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment time: The incubation time may not be long enough to induce a measurable cell cycle block. 3. Cell line resistance: The cell line may be resistant to CDK2 inhibition due to compensatory mechanisms.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM) to find the optimal dose. 2. Conduct a time-course experiment: Analyze cell cycle distribution at multiple time points (e.g., 12, 24, 48, 72 hours). 3. Analyze compensatory pathways: Investigate the expression and activity of other CDKs, such as CDK1, which can sometimes compensate for CDK2 inhibition.[7]
High levels of cell death observed. 1. Toxicity at high concentrations: The concentration of this compound may be too high, leading to off-target effects or apoptosis. 2. Prolonged treatment: Extended exposure to the inhibitor can induce apoptosis in sensitive cell lines.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Shorten the treatment duration: Determine the minimum time required to achieve significant cell cycle arrest from your time-course experiment.
Inconsistent results between experiments. 1. Cell confluence: The density of the cells at the time of treatment can affect their response. 2. Reagent stability: The inhibitor may have degraded over time. 3. Passage number: High passage numbers can lead to genetic drift and altered cellular responses.1. Standardize seeding density: Ensure that cells are seeded at the same density and are in the exponential growth phase for all experiments. 2. Proper storage and handling: Store this compound as recommended by the supplier and prepare fresh dilutions for each experiment. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell lines.
Cells arrest in G2/M instead of G1. 1. Cell-type specific response: Some cell lines may preferentially arrest in G2/M in response to CDK2 inhibition.[4][6] 2. Inhibition of CDK1: At higher concentrations, CDK2 inhibitors can sometimes have off-target effects on CDK1, which is a key regulator of the G2/M transition.1. Confirm with literature: Check if other studies on your cell line report a similar G2/M arrest with CDK2 inhibitors. 2. Titrate the inhibitor concentration: A lower concentration may result in a more specific G1 arrest.

Data Presentation

Disclaimer: The following tables present example data based on typical results observed with selective CDK2 inhibitors. Actual results with this compound may vary depending on the cell line and experimental conditions.

Table 1: Time-Course of Cell Cycle Arrest with this compound (Example Data)

Treatment Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)45.235.119.7
1258.925.315.8
2475.612.112.3
4872.310.517.2
7268.111.820.1

Table 2: Dose-Response of Cell Cycle Arrest with this compound after 24h Treatment (Example Data)

This compound Conc. (nM)% Cells in G0/G1% Cells in S% Cells in G2/M% Cell Viability
0 (Vehicle)46.134.519.4100
1055.328.915.898
5068.718.213.195
10076.211.512.392
50074.89.815.485
100070.310.119.675

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Cycle Arrest
  • Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for different time points (e.g., 0, 12, 24, 48, 72 hours).

  • Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Protocol 2: Western Blot for Rb Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the optimal time determined in Protocol 1.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780 or other CDK2-specific sites) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest pRb p-Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes CDK2_IN_18 This compound CDK2_IN_18->CyclinD_CDK46 CDK2_IN_18->CyclinE_CDK2 CDK2_IN_18->G1_Arrest induces

Caption: this compound induced G1 cell cycle arrest signaling pathway.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Time-course or Dose-response) start->treatment harvest Harvest Cells at Designated Time Points treatment->harvest fixation Fix Cells in 70% Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining flow Analyze by Flow Cytometry staining->flow analysis Determine Percentage of Cells in G1, S, and G2/M Phases flow->analysis end End: Optimal Treatment Time/ Dose Identified analysis->end

Caption: Experimental workflow for optimizing this compound treatment.

References

Technical Support Center: Minimizing Off-Target Effects of CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of CDK2-IN-18 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the transition from the G1 to the S phase of the cell cycle.[1][2] By inhibiting the kinase activity of CDK2, this compound is designed to induce cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell proliferation.[3] This makes it a valuable tool for studying the roles of CDK2 in various cellular processes and a potential therapeutic agent in diseases characterized by uncontrolled cell division, such as cancer.

Q2: What are the potential off-target effects of this compound?

A2: A primary concern with ATP-competitive kinase inhibitors like this compound is the potential for off-target effects due to the high degree of similarity in the ATP-binding pocket across the human kinome.[4] The most common off-targets for CDK2 inhibitors are other members of the CDK family, especially CDK1, due to its high sequence homology with CDK2.[4][5] Inhibition of other kinases can lead to unintended biological consequences, complicating data interpretation.[6][7] It is crucial to experimentally determine the selectivity profile of the specific batch of this compound being used.

Q3: How can I proactively assess the selectivity of my this compound compound?

A3: Proactively determining the selectivity of your inhibitor is a critical step. The most comprehensive method is to perform a kinome-wide selectivity profiling screen.[7] Several commercial services offer screening against large panels of kinases (e.g., KINOMEscan™) to identify potential off-target interactions.[8][9][10] This will provide a quantitative measure of the inhibitor's potency against a wide range of kinases, allowing for a better understanding of its potential off-target liabilities.

Q4: What is the "gold standard" method to confirm that an observed phenotype is due to on-target CDK2 inhibition?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides actionable steps to distinguish on-target from off-target effects.

Problem Possible Cause Troubleshooting Steps
Discrepancy between biochemical (enzyme) and cellular assay results. 1. High intracellular ATP concentration: Biochemical assays often use lower ATP concentrations than what is present in cells, leading to an overestimation of inhibitor potency.[7] 2. Poor cell permeability: The inhibitor may not efficiently cross the cell membrane. 3. Cellular efflux pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.[7] 4. Low or absent target expression: The cell line used may not express sufficient levels of active CDK2.[7]1. Perform biochemical assays at varying ATP concentrations, including physiological levels (~1-10 mM). 2. Assess the physicochemical properties of the inhibitor (e.g., LogP). If permeability is low, consider using a different inhibitor or a formulation to improve uptake. 3. Co-incubate with known efflux pump inhibitors. A potentiation of the inhibitory effect would suggest the involvement of efflux pumps.[7] 4. Confirm CDK2 expression and activity (e.g., phosphorylation of CDK2 on Threonine 160) in your cell line via Western blot.
Observed phenotype is inconsistent with known CDK2 function. 1. Off-target inhibition: The inhibitor may be affecting other kinases or cellular proteins, leading to unexpected biological responses.[6] 2. Use of excessively high inhibitor concentrations: High concentrations increase the likelihood of engaging lower-affinity off-targets.1. Perform a kinome-wide selectivity screen to identify potential off-targets.[7] 2. Conduct a dose-response experiment and use the lowest effective concentration that inhibits CDK2 activity.[7] Correlate the phenotype with on-target engagement markers (e.g., decreased p-Rb levels). 3. Perform a rescue experiment with a drug-resistant CDK2 mutant.[6] 4. Use a structurally unrelated CDK2 inhibitor to see if the same phenotype is observed.[6]
Variability in experimental results. 1. Inconsistent experimental conditions: Differences in cell density, passage number, or inhibitor preparation can lead to variable outcomes. 2. Inhibitor stability: The inhibitor may be unstable in the experimental medium.1. Standardize all experimental parameters, including cell culture conditions and inhibitor preparation. 2. Check the stability of this compound under your experimental conditions.

Quantitative Data: Selectivity Profile of a Representative CDK2 Inhibitor

Since specific kinome-wide data for "this compound" is not publicly available, the following table presents representative data for a selective CDK2 inhibitor to illustrate the type of information that should be sought. This data highlights the importance of assessing activity against closely related kinases.

KinaseIC50 (nM)Selectivity vs. CDK2
CDK2/cyclin E 5 1x
CDK1/cyclin B25050x
CDK4/cyclin D1>1000>200x
CDK5/p2515030x
CDK6/cyclin D3>1000>200x
CDK7/cyclin H800160x
CDK9/cyclin T140080x

Note: This data is illustrative for a selective CDK2 inhibitor and may not represent the exact profile of this compound. Researchers should obtain specific data for their compound.

Experimental Protocols

Biochemical Kinase Assay for this compound

Objective: To determine the in vitro potency (IC50) of this compound against CDK2.

Methodology:

  • Assay Setup: In a microplate, combine recombinant active CDK2/cyclin E, a suitable kinase substrate (e.g., Histone H1 or a specific peptide), and the kinase assay buffer.[11]

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the wells. Include a DMSO-only vehicle control.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be close to the Km for CDK2.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: Quantify the amount of phosphorylation. This can be done using various methods:

    • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.[11]

    • Luminescence-based Assay: Measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).[11]

    • Fluorescence-based Assay: Use a specific antibody that recognizes the phosphorylated substrate.[11]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Western Blot for Phospho-Retinoblastoma (p-Rb)

Objective: To assess the on-target activity of this compound in cells by measuring the phosphorylation of its downstream substrate, Rb.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for p-Rb and a loading control (e.g., β-actin or total Rb) to determine the relative decrease in Rb phosphorylation upon inhibitor treatment.[12][13]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with CDK2 in a cellular context.[14][15]

Methodology:

  • Cell Treatment: Treat intact cells with different concentrations of this compound or a vehicle control for a specific duration.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation. Ligand-bound proteins will be more resistant to thermal denaturation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble CDK2 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[16][17][18]

Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis of This compound Activity Biochemical_Assay Biochemical Assay (IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Start->Cell_Based_Assay Target_Engagement Confirm Target Engagement (CETSA) Cell_Based_Assay->Target_Engagement Downstream_Signaling Assess Downstream Signaling (p-Rb Western Blot) Target_Engagement->Downstream_Signaling Off_Target_Assessment Assess Off-Target Effects (Kinome Scan) Downstream_Signaling->Off_Target_Assessment On_Target_Validation Validate On-Target Phenotype (Rescue Experiment) Off_Target_Assessment->On_Target_Validation Conclusion Conclusion: Characterized CDK2 Inhibitor On_Target_Validation->Conclusion

Caption: A logical workflow for validating this compound and minimizing off-target effects.

Troubleshooting_Logic Unexpected_Phenotype Unexpected Phenotype Observed Check_Concentration Is the inhibitor concentration in the optimal range? Unexpected_Phenotype->Check_Concentration Lower_Concentration Use lower concentration and re-evaluate Check_Concentration->Lower_Concentration No On_Target_vs_Off_Target On-target or Off-target? Check_Concentration->On_Target_vs_Off_Target Yes Lower_Concentration->On_Target_vs_Off_Target Rescue_Experiment Perform Rescue Experiment On_Target_vs_Off_Target->Rescue_Experiment Kinome_Scan Perform Kinome Scan On_Target_vs_Off_Target->Kinome_Scan Phenotype_Reversed Phenotype Reversed? Rescue_Experiment->Phenotype_Reversed Off_Target_Effect Likely Off-Target Effect Kinome_Scan->Off_Target_Effect Identifies Off-Targets On_Target_Effect Likely On-Target Effect Phenotype_Reversed->On_Target_Effect Yes Phenotype_Reversed->Off_Target_Effect No

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

References

Addressing CDK2-IN-18 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address unexpected cytotoxicity of the CDK2 inhibitor, CDK2-IN-18, in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our non-cancerous cell line, which was unexpected. What are the potential reasons for this?

A1: Several factors could contribute to unexpected cytotoxicity in non-cancerous cell lines. These can be broadly categorized as either compound-related or experiment-related issues.

  • Compound-Related:

    • Off-target effects: this compound, while designed to be a selective CDK2 inhibitor, may interact with other kinases or cellular targets that are essential for the viability of your specific non-cancerous cell line.[1][2][3][4] Many kinase inhibitors have been shown to have off-target effects.[3][5]

    • Compound instability or degradation: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.[2]

    • Insolubility and precipitation: At higher concentrations, this compound might precipitate out of solution, causing physical stress or damage to the cells.[6]

  • Experiment-Related:

    • High compound concentration: The concentrations being used may be too high for a non-cancerous cell line, leading to on-target toxicity. While cancer cells are often dependent on CDK2 for proliferation, normal cells may also be sensitive to its inhibition, albeit at different thresholds.[7][8]

    • Prolonged exposure time: Continuous exposure to the inhibitor may be causing cumulative stress and eventual cell death.

    • Cell culture conditions: Factors such as cell density, serum concentration, and passage number can influence a cell line's sensitivity to a compound.[6]

    • Solvent toxicity: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound might be at a toxic level for your cells.[2]

Q2: How can we determine if the observed cytotoxicity is due to on-target inhibition of CDK2 or off-target effects?

A2: Differentiating between on-target and off-target effects is a critical step in troubleshooting. Here are several strategies you can employ:

  • Perform a dose-response curve: This will help determine the concentration at which the cytotoxic effects are observed and whether they correlate with the known IC50 of this compound for CDK2 inhibition.

  • Use a structurally distinct CDK2 inhibitor: If another CDK2 inhibitor with a different chemical scaffold produces a similar cytotoxic phenotype, it is more likely that the effect is on-target.[2]

  • Conduct a rescue experiment: Overexpressing a drug-resistant mutant of CDK2 should reverse the cytotoxic phenotype if the effect is on-target. If cytotoxicity persists, it is likely due to off-target effects.[1][2]

  • Western Blot Analysis: Confirm target engagement by assessing the phosphorylation status of downstream CDK2 substrates, such as Rb. A decrease in the phosphorylation of these substrates at non-toxic concentrations would suggest on-target activity.[2]

  • Cell Line Panel Screening: Test this compound against a panel of different non-cancerous cell lines. If the cytotoxicity is specific to one or a few cell lines, it might point towards an off-target that is uniquely important in those cells.[6]

Q3: What are the best practices for preparing and using this compound in our cell culture experiments to minimize variability?

A3: Consistency in compound handling and experimental setup is key to obtaining reproducible results.

  • Compound Preparation: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is maintained at a non-toxic level (typically below 0.1%).[2][6]

  • Cell Culture Standardization: Use cells with a consistent passage number, seed them at a standardized density, and ensure they are in the logarithmic growth phase at the start of the experiment.[6]

  • Incubation Times: Use precise and consistent incubation times for compound treatment.[2]

Troubleshooting Guides

Issue 1: High Cytotoxicity at Expected Efficacious Concentrations

Symptoms:

  • Greater than 50% cell death observed at concentrations expected to inhibit CDK2.

  • Cytotoxicity is observed across multiple unrelated non-cancerous cell lines.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Off-target Effects 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[1] 2. Conduct a rescue experiment with a drug-resistant CDK2 mutant.[1][2] 3. Test a structurally unrelated CDK2 inhibitor.[2]Identification of off-targets, allowing for better data interpretation. Reversal of cytotoxicity would confirm on-target effects.
Compound Instability 1. Prepare fresh compound dilutions for each experiment.[2] 2. Assess compound stability in culture medium over the experiment's duration using techniques like HPLC.Reduced variability and more reliable dose-response curves.
Solvent Toxicity 1. Ensure the final DMSO concentration is below 0.1%.[6] 2. Run a vehicle control with the same DMSO concentration as the highest compound concentration.Elimination of solvent-induced cytotoxicity.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • The IC50 for cytotoxicity varies significantly from one experiment to another.

  • The magnitude of the cytotoxic effect is not reproducible.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Variability in Cell Culture 1. Standardize cell passage number and seeding density.[6] 2. Ensure cells are healthy and in the log growth phase before treatment.More consistent and reproducible cytotoxicity data.
Compound Degradation 1. Aliquot the stock solution of this compound to avoid multiple freeze-thaw cycles. 2. Store the compound as recommended by the manufacturer (e.g., at -80°C, desiccated).[2]Maintained compound potency and consistent experimental results.
Inconsistent Incubation Times 1. Use a precise timer for compound addition and endpoint assays.[2]Reduced variability in the observed cytotoxic effects.
Issue 3: Discrepancy Between Different Viability/Cytotoxicity Assays

Symptoms:

  • An MTT or XTT assay shows a decrease in viability, but a trypan blue exclusion assay shows minimal cell death.

  • An LDH release assay indicates cytotoxicity, but a CellTiter-Glo (ATP) assay does not show a corresponding drop in viability.

Possible Causes & Solutions:

Possible CauseRecommended ActionExpected Outcome
Different Mechanisms of Cell Death 1. MTT/XTT assays measure metabolic activity, which can decrease before cell death. LDH assays measure membrane integrity, which is a later-stage event.[6] 2. Perform a time-course experiment to understand the kinetics of cell death.[6]A clearer understanding of whether the compound is cytostatic (inhibiting proliferation) or cytotoxic (killing cells).
Assay Interference 1. Some compounds can directly interfere with assay reagents (e.g., reducing agents with MTT).[6] 2. Run a cell-free assay with the compound and assay reagents to check for interference.Identification and mitigation of assay artifacts, leading to more accurate data.
Apoptosis vs. Necrosis 1. Use a multiplexed assay that can measure both viability and cytotoxicity in the same well.[6] 2. Perform specific assays for apoptosis (e.g., caspase activity assay) and necrosis.A more complete picture of the mechanism of cell death induced by this compound.

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Engagement (Phospho-Rb)
  • Cell Seeding and Treatment: Seed your non-cancerous cell line in a 6-well plate and allow them to attach overnight. Treat the cells with a dose-response of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-Rb (Ser807/811). After washing, incubate with an HRP-conjugated secondary antibody.[2]

  • Detection: Apply a chemiluminescent substrate and image the blot.[2]

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates on-target inhibition of CDK2.[2]

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
  • Cell Seeding and Treatment: Seed your cells in a 96-well white-walled plate and treat with a dose-response of this compound. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well.[6]

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.[6]

  • Readout: Measure the luminescence using a microplate reader.[6]

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the activation of caspases-3 and -7, a hallmark of apoptosis.[6]

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 activates pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F (Active) pRb_E2F->pRb_p_E2F CyclinE_CDK2 Cyclin E / CDK2 pRb_p_E2F->CyclinE_CDK2 promotes transcription of Cyclin E S_Phase_Entry S-Phase Entry pRb_p_E2F->S_Phase_Entry activates transcription CyclinE_CDK2->pRb_p_E2F hyper-phosphorylates CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway for G1/S transition.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Is concentration appropriate for non-cancerous cells? Start->Check_Concentration Lower_Concentration Perform dose-response with lower concentrations Check_Concentration->Lower_Concentration No Check_Solvent Is solvent concentration < 0.1%? Check_Concentration->Check_Solvent Yes Lower_Concentration->Check_Solvent Adjust_Solvent Adjust solvent concentration and re-run experiment Check_Solvent->Adjust_Solvent No On_Target_vs_Off_Target Differentiate On-Target vs. Off-Target Check_Solvent->On_Target_vs_Off_Target Yes Adjust_Solvent->On_Target_vs_Off_Target Rescue_Experiment Perform Rescue Experiment On_Target_vs_Off_Target->Rescue_Experiment On_Target_Actions On-Target Actions: - Modify exposure time - Assess cell cycle effects Conclusion Interpret Results On_Target_Actions->Conclusion Off_Target_Actions Off-Target Actions: - Kinome screen - Use structurally distinct inhibitor Off_Target_Actions->Conclusion Rescue_Experiment->On_Target_Actions Cytotoxicity Rescued Rescue_Experiment->Off_Target_Actions No Rescue

Caption: Troubleshooting workflow for unexpected cytotoxicity.

On_Off_Target_Logic CDK2_IN_18 This compound On_Target On-Target Effect CDK2 Inhibition CDK2_IN_18->On_Target Off_Target Off-Target Effect Other Kinase/Protein Inhibition CDK2_IN_18->Off_Target Phenotype {Observed Cytotoxicity} On_Target->Phenotype Off_Target->Phenotype Rescue_Mutant {Rescue with Drug-Resistant CDK2} Phenotype->Rescue_Mutant Rescue_Mutant->On_Target Reverses Phenotype Rescue_Mutant->Off_Target Phenotype Persists

Caption: Logical relationship for differentiating on- and off-target effects.

References

Long-term stability of CDK2-IN-18 in solution at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of CDK2-IN-18. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid (powder) at -20°C for up to 3 years, or at -80°C. Once in solution, the stability of small molecule inhibitors can be limited. While specific long-term stability data for this compound in solution at -20°C is not publicly available, general recommendations for similar CDK2 inhibitors suggest that stock solutions are best stored at -80°C for extended periods (e.g., up to 1 year).[1] For short-term storage, solutions may be kept at -20°C for approximately one month.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1] For in vivo experiments, working solutions should be prepared fresh on the day of use.[2][3]

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur, especially if the stock solution is highly concentrated. To redissolve the compound, you can gently warm the vial and sonicate it.[2][3] If precipitation persists, the solution may be supersaturated, and preparing a new, less concentrated stock solution is advisable. Always visually inspect the solution for clarity before use.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can arise from several factors. One common cause is the degradation of the compound due to improper storage or multiple freeze-thaw cycles.[4] It is recommended to use freshly prepared dilutions from a stable, aliquoted stock solution for each experiment.[4] Variations in cell culture conditions, such as cell passage number and confluency, can also lead to variability in experimental outcomes.[4]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) when complexed with Cyclin E.[5] CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6][7] By inhibiting CDK2, this compound can block this transition, leading to cell cycle arrest and inhibition of cell proliferation.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffer The compound is hydrophobic and has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO. For working solutions, ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.[4] Consider using formulation aids like Tween-80 or PEG300 for in vivo applications, but always prepare these fresh.[1][3]
Loss of Compound Activity The compound may have degraded due to improper storage, exposure to light, or repeated freeze-thaw cycles.Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. Perform a quality control experiment, such as an in vitro kinase assay, to verify the activity of the compound.
High Cellular Toxicity at Low Concentrations The final solvent concentration (e.g., DMSO) in the cell culture medium is too high. The compound itself may have off-target effects.Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%).[8] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.[4] Test a range of inhibitor concentrations to determine the optimal dose-response window.
Inconsistent IC50 Values Variations in experimental parameters such as cell density, incubation time, and reagent quality. Compound instability.Standardize all assay parameters. Ensure consistent cell seeding density and treatment duration. Use fresh reagents and verify the stability and purity of your this compound stock.

Summary of Recommended Storage Conditions for Similar CDK Inhibitors

CompoundSolventStorage TemperatureRecommended Storage Duration
CDK2-IN-23 DMSO-20°C1 month[2]
-80°C6 months[2]
CDK2-IN-73 DMSO-20°C1 month[1]
-80°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol 2: Assessment of Compound Stability by HPLC-MS

This protocol provides a general workflow to assess the stability of this compound in solution over time.

  • Objective: To determine the percentage of intact this compound remaining in a solution stored at -20°C over a specified period.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).

    • Immediately analyze an aliquot of the freshly prepared solution (Time 0) by HPLC-MS to determine the initial peak area of the intact compound.

    • Store the remaining stock solution at -20°C.

    • At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw an aliquot, and analyze it by HPLC-MS under the same conditions as the Time 0 sample.

    • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of compound remaining.

Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Transcription CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb CDK46_CyclinD->pRb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Upregulates Transcription CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE S_Phase_Entry S-Phase Entry CDK2_CyclinE->S_Phase_Entry Promotes CDK2_IN_18 This compound CDK2_IN_18->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow_Stability start Start: Prepare fresh This compound stock solution t0_analysis Time 0 Analysis: Analyze by HPLC-MS start->t0_analysis storage Store aliquots at -20°C t0_analysis->storage timepoint Incubate for designated time points (e.g., 1, 2, 4 weeks) storage->timepoint thaw Thaw aliquot for analysis timepoint->thaw analysis Analyze thawed aliquot by HPLC-MS thaw->analysis compare Compare peak area to Time 0 analysis->compare decision Is compound stability >90%? compare->decision stable Continue using stock solution decision->stable Yes unstable Prepare fresh stock solution decision->unstable No

Caption: Workflow for assessing compound stability in solution.

References

Technical Support Center: Investigating Acquired Resistance to CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating acquired resistance to the Cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-18. Here you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to navigate challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to cancer?

CDK2 is a key enzyme that, in partnership with cyclins E and A, regulates the transition from the G1 to the S phase of the cell cycle, a crucial step for DNA replication.[1][2][3] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[1][4] CDK2 inhibitors like this compound typically function by binding to the ATP-binding site of the CDK2 enzyme, preventing it from phosphorylating its target substrates, such as the Retinoblastoma protein (Rb).[1][5] This action induces cell cycle arrest at the G1/S checkpoint, thereby halting the proliferation of cancer cells.[1][6]

Q2: What are the potential molecular mechanisms of acquired resistance to CDK2 inhibitors?

Acquired resistance to CDK2 inhibitors is a complex process. Based on studies of CDK inhibitors in general, several mechanisms can be hypothesized:

  • Target Upregulation: The cancer cells may increase the expression of CDK2, effectively overwhelming the inhibitor at a given concentration.[7][8]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the G1/S checkpoint. A common mechanism involves the activation of the PI3K/AKT pathway, which can promote cell survival and proliferation independently of CDK2.[4]

  • Alterations in Cyclin Partners: Amplification or overexpression of Cyclin E1 (CCNE1), a key binding partner for CDK2, is associated with resistance to other CDK inhibitors and could be a mechanism for this compound resistance.[4][9][10]

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[11]

  • Selection of Polyploid Cells: Research has shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within the tumor population, which may be less sensitive to cell cycle arrest.[7][8]

Q3: How do I generate a this compound resistant cell line in the lab?

Generating a resistant cell line involves chronically exposing a sensitive parental cancer cell line to gradually increasing concentrations of this compound over an extended period (weeks to months).[12][13] The process starts with a low concentration (e.g., the IC20) and, once the cells adapt and resume proliferation, the concentration is incrementally increased.[13] This method selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.

Q4: My resistant cell line's IC50 for this compound is only 3-5 fold higher than the parental line. Is this sufficient?

A 3- to 10-fold increase in the half-maximal inhibitory concentration (IC50) is generally considered a good indicator of acquired drug resistance in cell line models.[12] While higher fold changes can be achieved, a stable 3-5 fold increase is significant and provides a valid model for investigating the underlying molecular mechanisms of resistance.

Q5: How can I confirm the stability of my resistant cell line's phenotype?

To confirm the stability of resistance, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).[13] After this period, re-evaluate the IC50 for this compound. If the IC50 remains significantly higher than that of the parental cell line, the resistant phenotype is considered stable. If the IC50 reverts towards the parental level, the resistance may be transient.

Troubleshooting Guides

Guide 1: Cell Viability & IC50 Determination Assays

This guide addresses common issues encountered during cell viability assays (e.g., MTT, MTS, WST-1, CellTiter-Glo®) used to determine IC50 values.

Problem CodeIssuePossible Cause(s)Suggested Solution(s)
CV-01 High variability between replicate wells 1. Uneven cell seeding: Inaccurate pipetting or cell clumping. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Contamination: Bacterial or fungal contamination affecting cell growth.1. Ensure cells are a single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells for experimental data; fill them with sterile PBS or media instead.[14] 3. Regularly check cultures for contamination and practice good aseptic technique.
CV-02 No dose-dependent response observed 1. Incorrect drug concentration range: Concentrations are too high (all cells die) or too low (no effect). 2. Cell line insensitivity: The parental cell line may have intrinsic resistance. 3. Inactive compound: The this compound stock may have degraded.1. Perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify an effective concentration range. 2. Verify the expression of CDK2 in the cell line. Consider screening other cell lines. 3. Use a fresh aliquot of the inhibitor. Confirm its activity on a known sensitive cell line.
CV-03 Low signal or absorbance values 1. Low cell density: Too few cells were seeded. 2. Reagent issues: The viability assay reagent (e.g., MTT) is expired or was improperly stored. 3. Short incubation time: Insufficient time for the metabolic conversion of the assay substrate.1. Optimize cell seeding density for your specific cell line to ensure the signal is within the linear range of the assay.[15] 2. Use fresh, properly stored reagents. 3. Ensure the incubation time with the viability reagent is according to the manufacturer's protocol (e.g., 2-4 hours for MTT).[16]
CV-04 Drug precipitation in culture media 1. Poor solubility: The compound precipitates at higher concentrations. 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) is toxic to cells.1. Visually inspect wells after adding the drug. If precipitation occurs, consider using a different solvent or lowering the highest concentration. 2. Ensure the final DMSO concentration is non-toxic, typically below 0.5%.[14]
Guide 2: Western Blot Analysis

This guide provides solutions for common problems when analyzing protein expression changes in resistant vs. parental cells.

Problem CodeIssuePossible Cause(s)Suggested Solution(s)
WB-01 Weak or no signal for target protein 1. Low protein abundance: The target protein (e.g., p-Rb, Cyclin E) is not highly expressed. 2. Inefficient protein transfer: Poor transfer from the gel to the membrane. 3. Inactive antibody: Primary or secondary antibody has lost activity.1. Load more protein per well (20-40 µg). Use a positive control lysate known to express the target.[17] 2. Confirm transfer efficiency with Ponceau S staining.[18][19] Optimize transfer time and voltage. 3. Use fresh or different antibody aliquots. Increase antibody concentration or incubation time (e.g., overnight at 4°C).[17]
WB-02 High background on the blot 1. Insufficient blocking: Blocking step was too short or the blocking agent is not optimal. 2. Antibody concentration too high: Primary or secondary antibody concentration is excessive. 3. Inadequate washing: Unbound antibodies were not sufficiently washed off.1. Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., BSA instead of non-fat milk).[18] 2. Titrate antibodies to find the optimal concentration that gives a strong signal with low background.[18][20] 3. Increase the number and duration of wash steps with TBST.[18]
WB-03 Multiple non-specific bands 1. Antibody cross-reactivity: The primary antibody may be recognizing other proteins. 2. Protein degradation: Samples were not handled properly, leading to protein breakdown. 3. Protein overloading: Too much protein was loaded onto the gel.1. Use an affinity-purified antibody. Check the antibody datasheet for known cross-reactivities.[20] 2. Always use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.[21] 3. Reduce the amount of protein loaded per well.[20]
WB-04 Inconsistent loading control (e.g., GAPDH, β-actin) 1. Pipetting errors: Inaccurate protein quantification or loading. 2. Uneven protein transfer: Air bubbles or poor gel-membrane contact.1. Carefully perform a protein quantification assay (e.g., BCA) before loading. 2. Ensure no air bubbles are present during the transfer setup. Use a roller to gently remove them.[22]

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a stepwise method for developing a drug-resistant cancer cell line.[12][13]

  • Determine Parental IC50: First, determine the IC50 of this compound for the parental cancer cell line using a 72-hour cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a low concentration, typically the IC10 or IC20 value determined in the previous step.[13]

  • Monitor and Culture: Maintain the cells in this drug-containing medium, replacing it every 2-3 days. Initially, cell proliferation will slow significantly. Continue to culture the cells until the growth rate recovers to a level similar to the untreated parental cells. This may take several weeks.

  • Incremental Dose Escalation: Once the cells have adapted, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a common starting point.[12]

  • Repeat Adaptation and Escalation: Repeat step 4, allowing the cells to adapt to each new concentration before increasing it again. This process is continued over several months.

  • Characterize Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental line. An increase of at least 3-5 fold indicates the development of resistance.[12]

  • Establish the Resistant Line: Once the desired level of resistance is achieved and stable, the cell line is considered resistant. Maintain this cell line in a continuous culture with the highest tolerated concentration of this compound to preserve the resistant phenotype.[13]

  • Cryopreservation: At each stage of increased resistance, it is highly recommended to freeze vials of cells as backups.[23]

Protocol 2: IC50 Determination using MTT Assay

This protocol provides a method for assessing cell viability to determine the IC50 value.[16]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[16]

  • Solubilize Formazan: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus percent viability and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[24][25]

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol outlines the key steps for analyzing changes in protein expression.[19][26][27]

  • Sample Preparation: Grow parental and this compound resistant cells to ~80% confluency. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Suggested targets to investigate resistance include: total CDK2, Cyclin E1, p-Rb (Ser807/811), total Rb, p-AKT (Ser473), and total AKT.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[28]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[19]

  • Analysis: Quantify band intensities using image analysis software and normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Table 1: Comparative IC50 Values for this compound
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)
Example Cancer Cell Line A 150 ± 12825 ± 455.5
Example Cancer Cell Line B 210 ± 181155 ± 985.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression in Resistant Cells
Protein TargetParental Cells (Normalized Intensity)Resistant Cells (Normalized Intensity)Fold Change (Resistant / Parental)
Total CDK2 1.002.85↑ 2.85
Cyclin E1 1.002.10↑ 2.10
p-Rb (S807/811) 1.000.95~ No Change
p-AKT (S473) 1.003.50↑ 3.50
GAPDH (Loading Control) 1.001.00-

Intensity values are normalized to the loading control and then expressed relative to the parental cell line.

Visualizations

G cluster_0 Normal Cell Cycle Progression (G1/S) cluster_1 Inhibition & Resistance Mechanisms GrowthFactors Growth Factors CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) GrowthFactors->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F (Active) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Rb->E2F Represses CDK2_IN_18 This compound CDK2_IN_18->CyclinE_CDK2 Inhibits CDK2_up CDK2 Upregulation CDK2_up->CyclinE_CDK2 Increases Active Complex PI3K_AKT PI3K/AKT Pathway (Bypass Signaling) PI3K_AKT->S_Phase Promotes (Bypass)

Caption: CDK2 signaling pathway, inhibition by this compound, and potential resistance mechanisms.

G start Start: Parental Cancer Cell Line ic50_parental 1. Determine Parental IC50 (e.g., MTT Assay) start->ic50_parental induce 2. Induce Resistance: Continuous low-dose This compound exposure ic50_parental->induce escalate 3. Stepwise Dose Escalation (Culture until proliferation recovers, then increase dose) induce->escalate characterize 4. Periodically Characterize (Re-evaluate IC50) escalate->characterize is_resistant Resistance Achieved? (e.g., >3-fold IC50 increase) characterize->is_resistant is_resistant->escalate No stabilize 5. Stabilize & Expand Resistant Cell Line (Maintain in high-dose media) is_resistant->stabilize Yes analyze 6. Mechanistic Analysis: - Western Blot - Genetic Sequencing - etc. stabilize->analyze end End: Characterized Resistant Cell Line Model analyze->end

Caption: Experimental workflow for generating and characterizing this compound resistant cells.

G start Problem: Inconsistent or Unexpected Results check_cells Are cells healthy and growing normally? start->check_cells check_reagents Are reagents (drug, media, assay kits) within expiry and stored correctly? check_cells->check_reagents Yes sol_cells Solution: - Check for contamination - Use lower passage cells - Optimize seeding density check_cells->sol_cells No check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes sol_reagents Solution: - Use fresh aliquots - Prepare fresh solutions check_reagents->sol_reagents No sol_protocol Solution: - Review protocol steps - Check calculations - Ensure equipment is calibrated check_protocol->sol_protocol No consult Consult Specific Troubleshooting Guide (e.g., WB-01, CV-02) check_protocol->consult Yes

Caption: A logical troubleshooting workflow for addressing common experimental issues.

References

Refining dosage of CDK2-IN-18 to reduce toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CdkInX, a novel CDK2 inhibitor. The information herein is designed to address specific issues that may be encountered during preclinical animal studies, with a focus on refining dosage to reduce toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CdkInX?

A1: CdkInX is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2][3] By binding to the ATP-binding site of CDK2, CdkInX prevents the phosphorylation of key substrates, leading to cell cycle arrest and, in some cancer cells, apoptosis.[2] The primary therapeutic goal of inhibiting CDK2 is to halt the proliferation of cancer cells where CDK2 activity is dysregulated.[2][4]

Q2: What are the expected on-target toxicities of a CDK2 inhibitor like CdkInX?

A2: As CDK2 plays a role in the proliferation of normal cells, particularly in tissues with a high rate of cell turnover, on-target toxicities are anticipated. Based on preclinical studies of other CDK inhibitors, potential toxicities for CdkInX may include:

  • Myelosuppression: Inhibition of hematopoietic progenitor cell proliferation can lead to neutropenia, anemia, and thrombocytopenia.[5]

  • Gastrointestinal Toxicity: Effects on the rapidly dividing cells of the intestinal lining may cause diarrhea, nausea, and vomiting.[6]

  • Alopecia: Hair follicles have a high proliferative rate and can be affected by cell cycle inhibitors.

These toxicities are generally expected to be dose-dependent and reversible.[5]

Q3: We are observing unexpected toxicity in our animal models at our initial doses. What are the first troubleshooting steps?

A3: Unexpected toxicity can arise from several factors. Here's a troubleshooting workflow:

  • Confirm Formulation and Dosing: Double-check all calculations for dose preparation and administration volumes. Ensure the formulation is stable and homogenous.

  • Evaluate Vehicle Toxicity: If not already done, conduct a study with the vehicle alone to rule out toxicity from the excipients.

  • Conduct a Dose-Range Finding Study: A well-designed dose-range finding study is crucial to identify the maximum tolerated dose (MTD).[7] This involves administering a wide range of doses to a small number of animals to identify a dose that causes mild, reversible toxicity.

  • Analyze Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the drug's exposure (PK) and its effect on the target (PD) can help determine if the toxicity is related to unexpectedly high exposure or exaggerated pharmacology.

Troubleshooting Guides

Issue 1: Severe Myelosuppression Observed at Efficacious Doses

Possible Cause: The therapeutic window is narrow, and the dose required for efficacy is causing significant bone marrow suppression.

Troubleshooting Steps:

  • Fractionated Dosing: Instead of a single daily dose, consider splitting the total daily dose into two or three smaller administrations. This can reduce peak plasma concentrations (Cmax) while maintaining overall exposure (AUC), potentially mitigating toxicity.

  • Intermittent Dosing Schedule: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

  • Combination Therapy: Explore combining a lower, better-tolerated dose of CdkInX with another agent that has a non-overlapping toxicity profile.

  • Supportive Care: In preclinical models, supportive care measures such as the administration of growth factors (e.g., G-CSF for neutropenia) can be considered to manage myelosuppression, although this adds complexity to the study.

Issue 2: High Incidence of Gastrointestinal (GI) Toxicity

Possible Cause: Direct irritation from the compound or systemic effects on the GI epithelium.

Troubleshooting Steps:

  • Optimize Formulation: For oral administration, consider enteric-coated formulations to bypass the stomach and release the drug in the small intestine. For parenteral routes, ensure the pH and osmolarity of the formulation are appropriate.

  • Dietary Modifications: In rodent studies, providing a highly palatable and digestible diet can sometimes alleviate GI distress.

  • Anti-diarrheal Agents: Co-administration of anti-diarrheal agents can be used to manage symptoms, but it's important to ensure they do not interfere with the absorption or metabolism of CdkInX.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for CdkInX in Mice

Dose Group (mg/kg, i.p., daily for 5 days)Number of AnimalsBody Weight Change (Day 5 vs. Day 1)Key Clinical ObservationsHistopathological Findings (Bone Marrow)
Vehicle Control3+5%NormalNormocellular
103+2%NormalNormocellular
303-5%Mild lethargyMild hypocellularity
603-15%Moderate lethargy, ruffled furModerate hypocellularity
1003-25% (euthanized day 4)Severe lethargy, hunched postureSevere hypocellularity

Table 2: Potential Refined Dosing Schedules to Mitigate Toxicity

Dosing ScheduleRationalePotential AdvantagesConsiderations
30 mg/kg dailyContinuous target engagementSimplicity of dosingPotential for cumulative toxicity
60 mg/kg (5 days on, 2 days off)Allow for recovery of sensitive tissuesReduced myelosuppressionPotential for tumor regrowth during off-treatment period
15 mg/kg twice dailyReduce Cmax-related toxicityLower peak-related side effectsIncreased handling and potential for stress in animals

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of CdkInX following daily intraperitoneal (i.p.) administration for 5 days.

Materials:

  • CdkInX

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • 6-8 week old female BALB/c mice

  • Sterile syringes and needles

  • Animal balance

Methodology:

  • Acclimatize animals for at least 3 days prior to the study.

  • Randomize animals into dose groups (e.g., vehicle, 10, 30, 60, 100 mg/kg). A group size of n=3 is typical for an initial range-finder.

  • Prepare fresh dosing solutions daily.

  • Record the body weight of each animal on Day 1 prior to the first dose.

  • Administer the assigned dose of CdkInX or vehicle via i.p. injection once daily for 5 consecutive days.

  • Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

  • Record body weights daily.

  • On Day 6 (24 hours after the last dose), euthanize animals and perform a gross necropsy.

  • Collect key tissues (liver, spleen, bone marrow) for histopathological analysis.

  • The MTD is typically defined as the highest dose that results in no more than 10-15% body weight loss and produces only mild, reversible clinical signs of toxicity.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To correlate CdkInX exposure with target engagement in tumor tissue.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with a cell line sensitive to CDK2 inhibition)

  • CdkInX and vehicle

  • Anesthesia

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • ELISA or Western blot reagents for p-Rb (a downstream marker of CDK2 activity)

Methodology:

  • Implant tumor cells in mice and allow tumors to reach a specified size (e.g., 100-200 mm³).

  • Administer a single dose of CdkInX or vehicle to cohorts of tumor-bearing mice.

  • At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture under terminal anesthesia.

  • Immediately following blood collection, excise the tumor and snap-freeze in liquid nitrogen.

  • Process blood samples to plasma and store at -80°C until analysis.

  • Analyze plasma samples for CdkInX concentration using a validated analytical method (e.g., LC-MS/MS).

  • Homogenize tumor samples and perform Western blotting or ELISA to quantify the levels of phosphorylated Retinoblastoma protein (p-Rb) and total Rb.

  • Correlate the plasma concentration of CdkInX at each time point with the degree of p-Rb inhibition in the tumor. This will establish an exposure-response relationship.

Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D CDK46 CDK4/6 Cyclin_D->CDK46 activates Rb Rb CDK46->Rb phosphorylates (hypo) E2F E2F CDK46->E2F Rb->E2F sequesters p16 p16 (Tumor Suppressor) p16->CDK46 inhibits Cyclin_E Cyclin E CDK2_node CDK2 Cyclin_E->CDK2_node activates CDK2_node->Rb phosphorylates (hyper) p21 p21/p27 p21->CDK2_node inhibits CdkInX CdkInX CdkInX->CDK2_node inhibits DNA_Replication DNA Replication

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental_Workflow cluster_Preclinical_Evaluation Toxicity & Dosage Refinement Workflow Dose_Range_Finding 1. Dose-Range Finding Study (MTD Determination) PK_PD_Study 2. PK/PD Study (Exposure-Response) Dose_Range_Finding->PK_PD_Study Inform dose selection Refined_Dosing_Study 3. Refined Dosing Study (e.g., Intermittent Dosing) PK_PD_Study->Refined_Dosing_Study Guide schedule design Pivotal_Tox_Study 4. Pivotal Toxicology Study (GLP-like) Refined_Dosing_Study->Pivotal_Tox_Study Confirm safety of refined dose Data_Analysis 5. Data Analysis & Therapeutic Window Assessment Pivotal_Tox_Study->Data_Analysis

Caption: Experimental workflow for refining CdkInX dosage to reduce toxicity.

References

Technical Support Center: Controlling for Off-Target Effects of CDK2 Inhibitors on CDK4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of CDK2 inhibitors, specifically concerning CDK4. The following information will help ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a CDK2 inhibitor on CDK4?

A1: While some CDK2 inhibitors are designed for high selectivity, the structural similarity between the ATP-binding sites of different cyclin-dependent kinases can lead to off-target inhibition.[1][2] An inhibitor targeting CDK2 may also bind to and inhibit CDK4, leading to unintended biological consequences and confounding experimental results. This is a critical consideration as both kinases play roles in cell cycle progression.[3][4]

Q2: How can I determine if my CDK2 inhibitor is affecting CDK4 in my experiments?

A2: Several experimental approaches can be employed to assess the selectivity of your CDK2 inhibitor and identify potential off-target effects on CDK4. These include:

  • Biochemical Kinase Assays: Directly measure the inhibitory activity of your compound against purified CDK2 and CDK4 enzymes.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the thermal stabilization of CDK2 and CDK4 proteins upon inhibitor binding.[5][6]

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates specific to CDK2 (e.g., pRb at Ser807/811 for CDK4 and Thr821/826 for CDK2) and CDK4.

  • Rescue Experiments: Utilize a drug-resistant "gatekeeper" mutant of CDK2 to demonstrate that the observed phenotype is a direct result of on-target inhibition.[7]

Q3: What is a "gatekeeper" mutation and how can it be used in a rescue experiment?

A3: The gatekeeper residue is an amino acid within the ATP-binding pocket of a kinase that controls access to a hydrophobic pocket.[7] Mutating this residue can render the kinase insensitive to certain inhibitors without abolishing its catalytic activity.[7] In a rescue experiment, cells are engineered to express a gatekeeper mutant of CDK2 that is resistant to your inhibitor. If the biological effects of the inhibitor are reversed in cells expressing the mutant CDK2, it strongly suggests that the effects are on-target.[8]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with a CDK2 inhibitor.

This troubleshooting guide will help you determine if the observed phenotype is due to off-target effects on CDK4.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) for representative selective CDK2 inhibitors against their intended target (CDK2) and the potential off-target kinase (CDK4). A higher IC50 value indicates lower potency, and a large difference between the on-target and off-target IC50 values suggests higher selectivity.

InhibitorCDK2/Cyclin E IC50 (nM)CDK2/Cyclin A IC50 (nM)CDK4/Cyclin D1 IC50 (nM)Selectivity (CDK4 vs CDK2/E)
CDK2i-4 < 1.01.379> 79-fold
CDK2i-5 < 1.0< 1.034> 34-fold
CDK2i-6 < 1.0< 1.0118> 118-fold
PF-06873600 1.31.38.9~7-fold

Data is for illustrative purposes and is based on novel CDK2 inhibitors presented by G1 Therapeutics.[9] "CDK2-IN-18" is used in this guide as a placeholder for a selective CDK2 inhibitor.

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency and selectivity of an inhibitor against CDK2 and CDK4.

Methodology:

  • Reagents:

    • Purified, active recombinant CDK2/Cyclin E or A and CDK4/Cyclin D1 enzymes.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

    • ATP (at a concentration near the Km for each enzyme).

    • Substrate peptide (e.g., a biotinylated Rb peptide).

    • Test inhibitor (this compound) at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the inhibitor.

    • In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay.

    • Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the inhibitor with CDK2 and CDK4 in a cellular environment.[6][10]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the inhibitor at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).[11]

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies against CDK2 and CDK4.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Rescue Experiment with Gatekeeper Mutant

Objective: To differentiate on-target from off-target effects by using an inhibitor-resistant mutant of CDK2.

Methodology:

  • Generation of a Gatekeeper Mutant:

    • Identify the gatekeeper residue in CDK2 (e.g., Phe80).[7]

    • Use site-directed mutagenesis to change this residue to a bulkier amino acid (e.g., Glycine or Alanine) to create an inhibitor-resistant mutant (e.g., CDK2-F80G).[7]

    • Clone the wild-type and mutant CDK2 into an expression vector.

  • Cell Line Engineering:

    • Establish a cell line with endogenous CDK2 knocked out or knocked down (e.g., using CRISPR-Cas9 or shRNA).

    • Transfect these cells with either the wild-type CDK2, the gatekeeper mutant CDK2, or an empty vector control.

    • Select and verify the stable expression of the constructs.

  • Phenotypic Assay:

    • Treat the engineered cell lines with a range of concentrations of the CDK2 inhibitor.

    • Measure a relevant biological endpoint that is affected by the inhibitor (e.g., cell proliferation, cell cycle arrest, or apoptosis).

  • Data Analysis:

    • On-target effect: The phenotype will be observed in cells expressing wild-type CDK2 but will be absent or significantly reduced in cells expressing the inhibitor-resistant gatekeeper mutant.

    • Off-target effect: The phenotype will be observed in all cell lines, including those expressing the gatekeeper mutant, indicating that the effect is not mediated by the intended target.

Signaling Pathway Diagram

The following diagram illustrates the roles of CDK2 and CDK4 in the G1/S phase transition of the cell cycle.

G1_S_Transition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK4_CyclinD CDK4/Cyclin D CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb_E2F Rb-E2F Complex CDK4_CyclinD->Rb_E2F Phosphorylates p16 p16 (INK4a) p16->CDK4 Rb Rb E2F E2F CyclinE Cyclin E E2F->CyclinE Transcription S_Phase S-Phase Entry E2F->S_Phase Rb_E2F->Rb Releases Rb_E2F->E2F CDK2_CyclinE CDK2/Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb_E2F Hyper-phosphorylates p21_p27 p21/p27 p21_p27->CDK2_CyclinE

References

Validation & Comparative

Validating CDK2-IN-18 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within the complex environment of a cell is a cornerstone of preclinical validation. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of CDK2-IN-18, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

This compound (also known as compound 8q) is an indenopyrazole derivative that has demonstrated significant inhibitory activity against the CDK2/Cyclin E complex, with a reported biochemical IC50 of 8 nM.[1] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a critical target for therapeutic intervention.[2] Therefore, robust and reliable methods to confirm that this compound effectively binds to CDK2 in a cellular context are paramount for its continued development.

The CDK2 Signaling Pathway and the Role of this compound

CDK2 is a key regulator of cell cycle progression, particularly the G1 to S phase transition.[3] Its activation, primarily through binding with Cyclin E and Cyclin A, triggers the phosphorylation of numerous substrates, leading to DNA replication and cell division.[3] this compound exerts its therapeutic potential by binding to CDK2 and inhibiting its kinase activity, thereby inducing cell cycle arrest.[2]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD CyclinD CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE CyclinE E2F->CyclinE promotes transcription pRb p-Rb CDK2 CDK2 CyclinE->CDK2 binds & activates CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CDK2_IN_18 This compound CDK2_IN_18->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein within a cellular environment. The principle is based on ligand-induced thermal stabilization: when a drug like this compound binds to its target (CDK2), it typically increases the protein's resistance to heat-induced denaturation.

CETSA Workflow

The general workflow for a Western blot-based CETSA experiment is depicted below.

Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Comparison of Target Engagement Methodologies

While CETSA is a robust method, several other techniques can be employed to validate target engagement. Each has its own advantages and limitations.

Method_Comparison CETSA CETSA LabelFree Label-Free CETSA->LabelFree is Physiological Physiologically Relevant (intact cells) CETSA->Physiological is DirectBinding Direct Binding CETSA->DirectBinding measures Alternatives Alternative Methods DARTS DARTS Alternatives->DARTS includes Affinity Affinity Chromatography Alternatives->Affinity includes BRET BRET/FRET Alternatives->BRET includes Protease Protease Protection DARTS->Protease relies on Modification Drug Modification (e.g., biotinylation) Affinity->Modification requires GeneticMod Genetic Modification of Target BRET->GeneticMod requires

Figure 3: Logical comparison of CETSA and alternative target engagement assays.
Qualitative Comparison

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Chromatography / Pull-down
Principle Ligand-induced thermal stabilization of the target protein.Ligand-induced protection of the target protein from protease digestion.Immobilized drug or analog captures the target protein from cell lysate.
Cellular Context Can be performed in intact cells or cell lysates, providing high physiological relevance.Typically performed in cell lysates, which may not fully reflect the intracellular environment.Performed in cell lysates.
Labeling Requirement Label-free for both drug and target.Label-free for both drug and target.Requires chemical modification (e.g., biotinylation) of the drug, which may alter its binding properties.
Throughput Moderate to high, especially with AlphaLISA or high-content imaging readout.Low to moderate, often reliant on Western blotting.Low, generally used for validation rather than screening.
Quantitative Nature Highly quantitative, allows for EC50 determination (isothermal dose-response).Can be semi-quantitative, but less precise than CETSA.Primarily qualitative (yes/no binding), though can be adapted for semi-quantitative analysis.
Key Limitation Not all ligand binding events result in a significant thermal shift.Requires careful optimization of protease concentration and digestion time.Drug modification can interfere with binding; potential for non-specific binding to the matrix.
Quantitative Comparison

While direct comparative data for this compound using CETSA is not yet publicly available, this table presents the known biochemical data alongside representative cellular data for a potent CDK2 inhibitor to illustrate the expected outcomes.

ParameterThis compoundRepresentative CDK2 Inhibitor (e.g., Staurosporine)
Assay Type Biochemical Kinase Assay Isothermal Dose-Response CETSA
Target CDK2/Cyclin EEndogenous CDK2
System Purified recombinant proteinIntact K-562 cells
Readout IC50 (nM)Cellular EC50 (µM)
Value 8[1]~0.5 - 2.0 (Hypothetical)
Assay Type Biochemical Kinase Assay DARTS Assay
Target CDK4/Cyclin D1Endogenous CDK2
System Purified recombinant proteinCell Lysate
Readout IC50 (nM)Protection Concentration (µM)
Value 46[1]~1.0 - 10 (Hypothetical)

Note: The CETSA and DARTS values are hypothetical and serve as illustrative examples of data that would be generated from these assays. The potency in cellular assays is often lower than in biochemical assays due to factors like cell permeability and target engagement in a complex milieu.

Experimental Protocols

Isothermal Dose-Response CETSA for this compound

This protocol is designed to determine the cellular EC50 of this compound by measuring the stabilization of CDK2 at a single, fixed temperature.

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., MCF-7, HCT116) to 70-80% confluency.

    • Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 30 µM). Include a vehicle control (e.g., DMSO).

    • Treat cells with the different concentrations of this compound and incubate for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Shock:

    • Harvest cells by scraping and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension for each concentration into PCR tubes.

    • Heat the samples at a pre-determined optimal temperature (e.g., 52°C, to be determined from a full melt curve experiment) for 3 minutes in a thermal cycler. Include a non-heated (37°C) control for each concentration.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against CDK2. A loading control (e.g., GAPDH from the 37°C samples) should also be used.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for CDK2 for each sample.

    • Normalize the CDK2 signal at 52°C to the corresponding signal at 37°C for each concentration.

    • Plot the normalized CDK2 signal as a function of the this compound concentration and fit to a dose-response curve to determine the EC50.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) with protease inhibitors.

    • Determine and normalize the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and treat with either vehicle control (DMSO) or varying concentrations of this compound.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each aliquot at a pre-optimized concentration.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for limited proteolysis.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling.

  • Western Blotting and Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for CDK2.

    • An increase in the intensity of the CDK2 band in the this compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Conclusion

Validating the engagement of this compound with its intended target, CDK2, within a cellular environment is a critical step in its development as a therapeutic agent. The Cellular Thermal Shift Assay offers a robust, label-free, and physiologically relevant method to directly measure this interaction and quantify its potency in cells. While alternative methods like DARTS and affinity chromatography provide valuable, complementary information, CETSA stands out for its ability to assess target binding in intact cells, offering a more accurate reflection of the drug's behavior in its native environment. The experimental protocols and comparative data outlined in this guide provide a framework for researchers to effectively validate the target engagement of this compound and other novel kinase inhibitors.

References

A Comparative Guide to CDK2-IN-18 and Non-Selective CDK Inhibitors like Flavopiridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between a potent and selective preclinical Cyclin-Dependent Kinase 2 (CDK2) inhibitor, referred to herein as a representative selective CDK2 inhibitor based on publicly available data for compounds such as those developed by G1 Therapeutics and licensed to Incyclix Bio, and the well-established non-selective CDK inhibitor, flavopiridol (B1662207). This comparison is supported by experimental data to highlight the key differences in their biochemical profiles and cellular activities.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While the broad inhibition of CDKs with pan-inhibitors like flavopiridol has shown anti-tumor activity, it is often associated with significant toxicity due to the inhibition of multiple CDKs involved in various essential cellular processes. This has spurred the development of more selective CDK inhibitors, such as those targeting CDK2, which plays a key role in the G1/S phase transition and is often hyperactivated in cancers resistant to CDK4/6 inhibitors. This guide will compare the preclinical selective CDK2 inhibitor series (represented by data on CDK2i-4, -5, and -6 from G1 Therapeutics) with the non-selective inhibitor flavopiridol.

Mechanism of Action

Selective CDK2 Inhibitors (e.g., G1/Incyclix Preclinical Candidates) are designed to specifically target the ATP-binding pocket of CDK2. By potently inhibiting CDK2/cyclin E and CDK2/cyclin A complexes, these inhibitors are intended to induce cell cycle arrest and inhibit proliferation primarily in tumors where CDK2 is a key driver, such as those with Cyclin E amplification that have developed resistance to CDK4/6 inhibitors.[1][2]

Flavopiridol is a pan-CDK inhibitor that competitively binds to the ATP-binding site of several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3][4][5] Its broad activity profile leads to multiple effects, including cell cycle arrest at both G1/S and G2/M phases, and inhibition of transcription through targeting CDK9.[5]

Data Presentation: Biochemical Kinase Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a representative potent, selective CDK2 inhibitor from a preclinical series and the non-selective inhibitor flavopiridol against a panel of cyclin-dependent kinases.

Table 1: Kinase Inhibition Profile of a Representative Selective CDK2 Inhibitor (CDK2i-6) [1]

Kinase TargetIC50 (nM)
CDK2/Cyclin E <1
CDK2/Cyclin A <1
CDK1/Cyclin B16
CDK3/Cyclin E2
CDK4/Cyclin D119
CDK5/p351
CDK6/Cyclin D354
CDK7/Cyclin H55
CDK9/Cyclin T3

Table 2: Kinase Inhibition Profile of Flavopiridol [3][4]

Kinase TargetIC50 (nM)
CDK130 - 100
CDK2 40 - 170
CDK420 - 100
CDK660
CDK7875
CDK9 20

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the targeted signaling pathway and a general workflow for evaluating CDK inhibitors.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_inhibitors Inhibitor Action cluster_transcription Transcription CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription of Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2_CyclinE->Rb hyper-phosphorylates Flavopiridol Flavopiridol (Non-selective) Flavopiridol->CDK46_CyclinD Flavopiridol->CDK2_CyclinE CDK9_CyclinT CDK9-Cyclin T (P-TEFb) Flavopiridol->CDK9_CyclinT Selective_CDK2i Selective CDK2 Inhibitor (e.g., CDK2i-6) Selective_CDK2i->CDK2_CyclinE RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII phosphorylates Transcription Transcription Elongation RNAPII->Transcription

Caption: Simplified diagram of the G1/S cell cycle checkpoint and transcription, highlighting the targets of a selective CDK2 inhibitor versus the non-selective inhibitor flavopiridol.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell Viability Assay (e.g., MTS) Biochemical_Assay->Cell_Viability Determine IC50 & Selectivity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Assess Cellular Potency Xenograft Tumor Xenograft Model Cell_Cycle->Xenograft Confirm Mechanism of Action

Caption: A general experimental workflow for the preclinical evaluation of CDK inhibitors, from initial biochemical screening to in vivo efficacy studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Purified recombinant kinase (e.g., CDK2/Cyclin E)

    • Substrate (e.g., a generic peptide substrate)

    • ATP

    • Test inhibitors (Selective CDK2 inhibitor, Flavopiridol)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and ATP in a suitable kinase reaction buffer.

    • Add the diluted inhibitors to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., MCF7, OVCAR-3)

    • Complete cell culture medium

    • Test inhibitors

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitors. Include vehicle-treated control wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Test inhibitors

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture dishes and treat with the test inhibitors at specified concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The comparison between a potent, selective preclinical CDK2 inhibitor and the non-selective inhibitor flavopiridol highlights a key strategic divergence in cancer drug development. While flavopiridol's broad-spectrum activity can be potent, it comes with the liability of off-target effects and associated toxicities. The selective CDK2 inhibitor, exemplified by the preclinical data from G1 Therapeutics, offers the potential for a more targeted therapeutic approach. By specifically inhibiting CDK2, such a compound could be particularly effective in tumors that are dependent on this kinase for their proliferation, such as those that have developed resistance to CDK4/6 inhibitors through the upregulation of Cyclin E. The provided experimental protocols offer a framework for the head-to-head evaluation of these and other CDK inhibitors to further elucidate their therapeutic potential.

References

A Comparative Guide to CDK2 Inhibitors: Evaluating the Efficacy and Selectivity of CDK2-IN-18 Against Novel Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase 2 (CDK2) has emerged as a pivotal target, particularly in tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a comprehensive comparison of the efficacy and selectivity of CDK2-IN-18 with other highly selective CDK2 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, plays a crucial role in the G1/S phase transition. Its aberrant activity is implicated in the uncontrolled proliferation of various cancer cells. Consequently, the development of potent and selective CDK2 inhibitors is a significant area of focus in oncology research. This guide delves into the performance of this compound and compares it with a panel of other selective CDK2 inhibitors, including INX-315, BLU-222, and PF-07104091, based on available preclinical data.

Biochemical Potency and Selectivity

A critical aspect of a successful kinase inhibitor is its ability to selectively target the intended kinase, thereby minimizing off-target effects and associated toxicities. Biochemical assays are fundamental in determining the half-maximal inhibitory concentration (IC50) and the selectivity profile of these compounds.

This compound demonstrates a potent inhibitory effect on the CDK2/cyclin E complex with an IC50 of 8 nM. However, it also exhibits significant activity against the CDK4/cyclin D1 complex, with an IC50 of 46 nM, indicating a degree of polypharmacology.[1]

In contrast, a new generation of highly selective CDK2 inhibitors has been developed with improved selectivity profiles. For instance, INX-315 shows high potency against CDK2/cyclin E1 with a picomolar IC50 and maintains its selectivity in a cellular environment.[2] Similarly, BLU-222 is a potent and highly selective ATP-competitive CDK2 inhibitor with single-digit nanomolar cellular potency and strong selectivity over other CDK family members.[3][4] PF-07104091 is another selective CDK2 inhibitor currently under clinical investigation.[5][6]

The table below summarizes the biochemical potency of this compound and other selected CDK2 inhibitors against various cyclin-dependent kinases.

InhibitorCDK2/cyclin E IC50 (nM)CDK1/cyclin B IC50 (nM)CDK4/cyclin D1 IC50 (nM)CDK6/cyclin D3 IC50 (nM)CDK9/cyclin T1 IC50 (nM)
This compound 8[1]-46[1]--
INX-315 pM range[2]>50x selectivity vs CDK2[7]>1000x selectivity vs CDK2>1000x selectivity vs CDK2>1000x selectivity vs CDK2
BLU-222 Single-digit nM[3]High selectivity vs CDK2[3]High selectivity vs CDK2[3]High selectivity vs CDK2[3]High selectivity vs CDK2[3]
PF-07104091 -~50-100x selectivity vs CDK2[8]---

Cellular Activity and Proliferation Assays

The efficacy of a CDK2 inhibitor within a cellular context is a crucial determinant of its therapeutic potential. Cellular assays measure the inhibitor's ability to penetrate cells and inhibit the target kinase, leading to downstream effects such as cell cycle arrest and inhibition of proliferation. While specific cellular potency data for this compound is limited in the public domain, the available information suggests it inhibits the proliferation of tumor cells.[1]

Highly selective inhibitors like INX-315 have been shown to potently block Rb phosphorylation, arrest cells in the G1 phase of the cell cycle, and inhibit the proliferation of cancer cells with CCNE1 amplification.[2] Notably, normal cells appear to be insensitive to INX-315.[2] BLU-222 also demonstrates nanomolar cellular potency on phosphorylated Rb (pRb) and potently inhibits the proliferation of CCNE1-amplified ovarian and endometrial cancer cell lines.[4][9]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are essential to evaluate the anti-tumor activity and tolerability of CDK2 inhibitors in a living organism.

While in vivo efficacy data for this compound is not widely available, several of the newer selective CDK2 inhibitors have demonstrated robust anti-tumor activity in various cancer models. INX-315 has shown significant single-agent in vivo efficacy in CCNE1-amplified ovarian and gastric tumor models, leading to tumor stasis.[2] Similarly, BLU-222 as a monotherapy has shown antitumor activity in a CCNE1-amplified cell line-derived xenograft (CDX) model.[3] Combination studies with BLU-222 and standard-of-care agents have shown durable tumor regression.[3]

Signaling Pathways and Experimental Workflows

The inhibition of CDK2 impacts a cascade of downstream signaling events, primarily related to cell cycle regulation. A simplified representation of the CDK2 signaling pathway and a typical experimental workflow for evaluating CDK2 inhibitors are illustrated below.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRb pRb CDK4/6->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA_Replication DNA_Replication CDK2->DNA_Replication Initiates CDK2_Inhibitor CDK2 Inhibitor CDK2_Inhibitor->CDK2 Inhibits

CDK2 Signaling Pathway in Cell Cycle Progression

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assays (IC50 determination, Kinome Scan) Compound_Synthesis->Biochemical_Assay Cellular_Assays Cellular Assays (Proliferation, Cell Cycle Analysis, Target Engagement) Biochemical_Assay->Cellular_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Cellular_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis

General Workflow for CDK2 Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess CDK2 inhibitor efficacy.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase activity in the presence of an inhibitor.

  • Reaction Setup: A reaction mixture containing the CDK2/cyclin E enzyme, a suitable substrate (e.g., a peptide), and the test inhibitor at various concentrations is prepared in a multi-well plate.

  • Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated at a controlled temperature for a specific duration.

  • ADP Detection: After incubation, a reagent is added to deplete the remaining ATP and convert the produced ADP into ATP.

  • Luminescence Measurement: A final reagent containing luciferase and luciferin (B1168401) is added, and the resulting luminescence, which is proportional to the initial ADP concentration, is measured using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Proliferation Assay (e.g., CyQUANT™ Cell Proliferation Assay)

This assay measures the number of cells in a culture, providing a direct readout of the antiproliferative effects of a compound.

  • Cell Seeding: Cancer cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the CDK2 inhibitor or a vehicle control.

  • Incubation: The plate is incubated for a period that allows for several cell doublings (typically 48-72 hours).

  • Cell Lysis and Staining: The cells are lysed, and a fluorescent dye that binds to nucleic acids is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Study

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the CDK2 inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement markers).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and the statistical significance of the treatment effect is determined.

Conclusion

While this compound shows potency against CDK2, its selectivity profile, particularly concerning CDK4, suggests it may function as a dual inhibitor rather than a highly selective CDK2 agent. The newer generation of CDK2 inhibitors, such as INX-315 and BLU-222, demonstrates superior selectivity, which may translate to a better therapeutic window with fewer off-target toxicities. The robust preclinical data for these highly selective inhibitors, including potent anti-tumor activity in resistant and CCNE1-amplified cancer models, underscores the therapeutic potential of precisely targeting CDK2. Further comprehensive kinome-wide selectivity profiling and in vivo efficacy studies of this compound are warranted to fully elucidate its therapeutic potential in comparison to these emerging highly selective agents.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The safety and efficacy of these investigational compounds in humans are subject to ongoing clinical evaluation.

References

Synergistic Efficacy of CDK2-IN-18 and PARP Inhibitors in Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of combining the selective CDK2 inhibitor, CDK2-IN-18, with PARP inhibitors for the treatment of ovarian cancer. The content is based on preclinical data and highlights the potential of this combination therapy, particularly for tumors with intact homologous recombination (HR) pathways, such as those with CCNE1 amplification, which are often resistant to PARP inhibitor monotherapy.[1][2] While direct experimental data for this compound in combination with PARP inhibitors is emerging, this guide draws upon studies involving highly selective CDK2 inhibitors with similar mechanisms of action to provide a robust comparative framework.

Executive Summary

The combination of this compound and PARP inhibitors represents a promising therapeutic strategy for a subset of ovarian cancers. The primary mechanism underlying this synergy is the induction of "synthetic lethality." CDK2 inhibition impairs the cancer cells' ability to repair DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][2] This acquired HR deficiency renders the cells highly susceptible to PARP inhibitors, which block an alternative DNA repair pathway (base excision repair) and lead to the accumulation of cytotoxic DSBs, ultimately resulting in cancer cell death. This approach could expand the utility of PARP inhibitors to HR-proficient ovarian tumors.

Comparative Efficacy: In Vitro Studies

The synergistic effect of combining a CDK2 inhibitor with a DNA-damaging agent, such as a PARP inhibitor, has been demonstrated in various ovarian cancer cell lines, particularly those with CCNE1 amplification.

Table 1: Synergistic Growth Inhibition in Ovarian Cancer Cell Lines
Cell LineGenetic BackgroundCDK2 InhibitorPARP InhibitorSynergy Score (Highest Single Agent - HSA)¹Key FindingsReference
OVCAR-3CCNE1-amplified, HR-proficientBLU1851 (CDK2 inhibitor)Etoposide²13.97Strong synergistic effect observed.[1]
COV644CCNE1 non-amplifiedBLU1851 (CDK2 inhibitor)Etoposide²5.03Additive effect, but not synergistic.[1]

¹Synergy scores calculated using the SynergyFinder tool. A score >10 is indicative of synergy. ²Etoposide is a topoisomerase II inhibitor that induces DSBs, mimicking the effect of PARP inhibitors in HR-deficient cells.

Mechanism of Action: Impairment of Homologous Recombination

The synergy between this compound and PARP inhibitors is rooted in their complementary roles in DNA damage response (DDR).

  • Role of CDK2 in Homologous Recombination: In CCNE1-amplified ovarian cancer cells, CDK2 is essential for the repair of collapsed replication forks via homologous recombination.[1][2]

  • CDK2 Inhibition and HR Deficiency: Inhibition of CDK2 disrupts the HR repair pathway, preventing the formation of RAD51 foci, a key step in the repair of DSBs. This induced HR deficiency phenocopies the genetic HRD found in BRCA-mutated tumors.

  • Synthetic Lethality with PARP Inhibitors: In cells with impaired HR, PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks. These trapped complexes stall replication forks, which then collapse into DSBs. Without a functional HR pathway to repair these breaks, the cell undergoes apoptosis.

Synergistic_Mechanism Mechanism of Synergy: CDK2 and PARP Inhibitors cluster_0 CCNE1-Amplified Ovarian Cancer Cell cluster_1 Combination Therapy CDK2 CDK2 HR Homologous Recombination (HR) Repair CDK2->HR enables DNA_DSB DNA Double-Strand Breaks (DSBs) HR->DNA_DSB repairs PARP PARP BER Base Excision Repair (BER) PARP->BER enables DNA_SSB DNA Single-Strand Breaks (SSBs) BER->DNA_SSB repairs DNA_SSB->PARP activates DNA_SSB->DNA_DSB leads to (unrepaired) Apoptosis Apoptosis DNA_DSB->Apoptosis triggers CDK2_IN_18 This compound CDK2_IN_18->CDK2 inhibits PARPi PARP Inhibitor PARPi->PARP inhibits

Caption: Signaling pathway of CDK2 and PARP inhibitor synergy.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This assay determines the effect of drug combinations on cell proliferation.

Protocol:

  • Cell Seeding: Plate ovarian cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and a PARP inhibitor (e.g., Olaparib) for 72-96 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[3][4]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[3][4]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of untreated controls and determine synergy scores using appropriate software (e.g., SynergyFinder).

Cell_Viability_Workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with this compound and PARP Inhibitor A->B C Incubate for 72-96 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Read absorbance at 490 nm E->F G Analyze data for synergy F->G

Caption: Workflow for the cell viability (MTS) assay.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis following drug treatment.

Protocol:

  • Cell Treatment: Treat cells with this compound and a PARP inhibitor at synergistic concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[5][6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5][6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Apoptosis_Assay_Workflow Experimental Workflow: Apoptosis Assay A Treat cells with drug combination B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

Caption: Workflow for the Annexin V apoptosis assay.

Homologous Recombination Functional Assay (RAD51 Foci Formation)

This immunofluorescence-based assay assesses the functionality of the HR pathway.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for 24 hours. Induce DNA damage with a low dose of a DNA-damaging agent (e.g., ionizing radiation or a PARP inhibitor) for the final few hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Immunostaining: Block non-specific binding and incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with RAD51 foci (typically >5 foci per nucleus) in at least 100 cells per condition.[7]

Conclusion and Future Directions

The combination of this compound with PARP inhibitors holds significant promise for the treatment of ovarian cancers, especially those that are resistant to PARP inhibitor monotherapy due to HR proficiency. The preclinical data for selective CDK2 inhibitors strongly support this synergistic interaction. Future studies should focus on in vivo models to validate these findings and establish optimal dosing and scheduling. Furthermore, the identification of predictive biomarkers beyond CCNE1 amplification could help to identify patient populations most likely to benefit from this combination therapy.

References

A Comparative Guide: CDK2-IN-18 Versus Dual CDK1/CDK2 Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cell cycle, a fundamental process governing cell proliferation, is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). In many cancers, aberrant activity of these kinases, particularly CDK1 and CDK2, drives uncontrolled cell division. This has made CDKs a prime target for therapeutic intervention. This guide provides an objective comparison of a selective CDK2 inhibitor, CDK2-IN-18, and dual CDK1/CDK2 inhibitors, supported by experimental data to inform preclinical research and drug development strategies.

Mechanism of Action: A Tale of Two Inhibition Strategies

Dual CDK1/CDK2 Inhibition: CDK1 and CDK2 are key regulators of the cell cycle. CDK2, primarily in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition and S phase progression.[1][2] CDK1, complexed with cyclin A and cyclin B, governs the G2/M transition and entry into mitosis. Dual CDK1/CDK2 inhibitors, by blocking both kinases, can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[3] This can lead to a pronounced block in proliferation and, in many cancer cells with defective checkpoints, trigger apoptosis.[4]

This compound: A More Targeted Approach with a Twist: this compound (also known as compound 8q) is a potent inhibitor of the CDK2/cyclin E complex.[5] Its primary mechanism is to block the G1/S transition, preventing DNA replication and halting cell proliferation.[6] However, it is important to note that this compound is not entirely selective for CDK2. It also demonstrates inhibitory activity against CDK4/cyclin D1, another key regulator of the G1 phase.[5] This dual CDK2/CDK4 activity could potentially lead to a more profound G1 arrest compared to a purely CDK2-selective inhibitor.

Signaling Pathway Overview

The following diagram illustrates the points of intervention for both selective and dual CDK inhibitors within the cell cycle.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_G1 CDK2 Cyclin E->CDK2_G1 binds DNA_Replication DNA Replication CDK2_G1->DNA_Replication promotes Cyclin A_S Cyclin A CDK2_S CDK2 Cyclin A_S->CDK2_S binds CDK2_S->DNA_Replication promotes Cyclin A_M Cyclin A CDK1 CDK1 Cyclin A_M->CDK1 binds Cyclin B Cyclin B Cyclin B->CDK1 binds Mitosis Mitosis CDK1->Mitosis promotes Dual_CDK1/2_Inhibitor Dual_CDK1/2_Inhibitor Dual_CDK1/2_Inhibitor->CDK2_G1 Dual_CDK1/2_Inhibitor->CDK2_S Dual_CDK1/2_Inhibitor->CDK1 This compound This compound This compound->CDK4/6 also inhibits This compound->CDK2_G1

Caption: Simplified CDK signaling pathway and inhibitor targets.

Performance Data: A Head-to-Head Comparison

The following tables summarize the in vitro potency of this compound and representative dual CDK1/CDK2 inhibitors against various CDK-cyclin complexes and in cancer cell lines.

Table 1: Enzymatic Inhibition (IC50 Values)

InhibitorCDK2/cyclin ECDK2/cyclin ACDK1/cyclin BCDK4/cyclin D1Reference(s)
This compound 8 nMNot ReportedNot Reported46 nM[5]
Roscovitine 0.7 µM0.7 µM0.65 µM>100 µM[3][7]
NU6102 22 nM5.4 nM9.5 nM1.6 µM[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50 Values)

InhibitorCell LineCancer TypeIC50/GI50Reference(s)
Roscovitine Average (60 cell lines)Various~16 µM[3]
Non-small cell lungNon-small cell lung cancer23.6 µM[9]
OPM-2Multiple Myeloma18.46 µM[9]
NU6102 SKUT-1BUterine LeiomyosarcomaLC50: 2.6 µM (24h)[8]
MCF7Breast CancerNot Reported[8]
T47DBreast CancerNot Reported[8]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are summaries of common methodologies used to evaluate CDK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Inhibitor Treat with inhibitor (serial dilutions) Incubate_24h->Treat_Inhibitor Incubate_48_72h Incubate for 48-72h Treat_Inhibitor->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a typical MTT cell viability assay.

Protocol Summary:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of the CDK inhibitor for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol Summary:

  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with the CDK inhibitor for a specified time.

  • Harvest and Fixation: Harvest the cells and fix them, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[6]

  • Staining: Treat the cells with RNase to degrade RNA and then stain the cellular DNA with propidium (B1200493) iodide (PI), a fluorescent intercalating agent.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[11]

  • Data Analysis: The resulting data is plotted as a histogram, where distinct peaks represent cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Cell_Culture Culture human cancer cells Implantation Implant cells into immunodeficient mice Cell_Culture->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer inhibitor or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor growth inhibition) Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft study.

Protocol Summary:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice.[12]

  • Tumor Establishment: Tumors are allowed to grow to a palpable size.

  • Group Allocation: Mice are randomized into treatment and control (vehicle) groups.

  • Drug Administration: The CDK inhibitor is administered to the treatment group according to a specific dose and schedule.

  • Monitoring: Tumor volume and the general health of the mice (e.g., body weight) are monitored regularly.[12]

  • Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

The choice between a selective CDK2 inhibitor like this compound and a dual CDK1/CDK2 inhibitor depends on the specific therapeutic strategy and the genetic context of the cancer.

  • Dual CDK1/CDK2 inhibitors offer the potential for a broader and more potent anti-proliferative effect by inducing cell cycle arrest at two distinct checkpoints. This may be particularly effective in cancers with a high degree of cell cycle dysregulation.

  • This compound , with its potent inhibition of CDK2 and additional activity against CDK4, presents a strong candidate for inducing G1 phase arrest. This could be advantageous in tumors that are highly dependent on the G1/S transition. The selectivity of this compound over CDK1 might also translate to a different and potentially more favorable toxicity profile, although this requires further investigation.

More comprehensive preclinical studies, including in vivo efficacy and toxicity assessments, are needed to fully elucidate the comparative therapeutic potential of this compound and dual CDK1/CDK2 inhibitors in various cancer models.

References

Confirming Apoptosis Induced by CDK2-IN-18: A Comparative Guide to Caspase-3 Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. CDK2, a key regulator of cell cycle progression, is a prominent target for inducing apoptosis in cancer cells. This guide provides a comparative analysis of methodologies to confirm apoptosis induced by CDK2-IN-18, a potent and selective CDK2 inhibitor, with a focus on the definitive caspase-3 cleavage assay.

The Role of CDK2 in Cancer and Apoptosis

Cyclin-dependent kinase 2 (CDK2) is instrumental in the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation. Inhibition of CDK2 can halt the cell cycle and trigger programmed cell death, or apoptosis. A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3. The cleavage of pro-caspase-3 into its active form is a hallmark of apoptosis, making its detection a reliable method for confirming this mode of cell death.

This compound: A Targeted Approach to Inducing Apoptosis

This compound is a small molecule inhibitor designed for high selectivity towards CDK2. By blocking the kinase activity of CDK2, this compound is expected to arrest the cell cycle and subsequently induce apoptosis in cancer cells with aberrant CDK2 activity. Confirmation of this apoptotic induction is crucial for its validation as a therapeutic agent.

The Caspase-3 Cleavage Assay: A Gold Standard for Apoptosis Detection

The activation of caspase-3 is a point of no return in the apoptotic pathway. The inactive pro-caspase-3 zymogen is cleaved by initiator caspases to generate the active p17 and p12 subunits. The detection of these cleaved fragments provides direct evidence of apoptosis. Two primary methods are employed for this assay: Western blotting and flow cytometry.

Comparison of Apoptosis Induction by Various Agents

While specific quantitative data for this compound's induction of caspase-3 cleavage is not yet publicly available, a comparative framework can be established using other well-characterized CDK2 inhibitors and standard apoptosis inducers. The following table illustrates the expected nature of results from a caspase-3 cleavage assay.

CompoundTargetTypical Assay MethodExpected Outcome for Cleaved Caspase-3
This compound CDK2Western Blot, Flow CytometryDose-dependent increase in cleaved caspase-3 levels.
Roscovitine Pan-CDK inhibitor (including CDK2)Western BlotIncrease in the active form (p19/17) of caspase-3.[1]
Dinaciclib Pan-CDK inhibitor (including CDK2)Caspase 3/7 detection assay, Western BlotRobust activation of caspase 3/7 and cleavage of PARP.[2]
Staurosporine Broad-spectrum kinase inhibitorWestern Blot, Flow CytometryPotent induction of cleaved caspase-3.
Etoposide Topoisomerase II inhibitorWestern BlotTime- and dose-dependent increase in cleaved caspase-3.

Experimental Protocols

I. Western Blotting for Cleaved Caspase-3

This method allows for the visualization and semi-quantification of the cleaved (active) form of caspase-3.

A. Cell Lysis and Protein Quantification

  • Culture cancer cells to 70-80% confluency.

  • Treat cells with this compound, a positive control (e.g., Staurosporine at 1µM for 3 hours), and a vehicle control (e.g., DMSO) for the desired time points.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

B. SDS-PAGE and Western Blotting

  • Normalize protein samples to equal concentrations and add Laemmli sample buffer.

  • Denature samples by heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.

C. Data Analysis

  • Perform densitometric analysis of the bands corresponding to cleaved caspase-3 and the loading control using image analysis software.

  • Normalize the intensity of the cleaved caspase-3 band to the loading control.

  • Express the results as a fold change relative to the vehicle-treated control.

II. Flow Cytometry for Active Caspase-3

This technique provides a quantitative measure of the percentage of cells in a population that have active caspase-3.

A. Cell Preparation and Treatment

  • Culture cells and treat with this compound, a positive control, and a vehicle control as described for Western blotting.

  • Harvest both adherent and floating cells to include the apoptotic population.

  • Wash the cells with cold PBS.

B. Staining for Active Caspase-3

  • Use a commercially available kit containing a fluorescently labeled inhibitor of caspases (FLICA) that specifically binds to active caspase-3.

  • Resuspend the cells in the provided assay buffer.

  • Add the FLICA reagent and incubate under the conditions recommended by the manufacturer (typically 30-60 minutes at 37°C), protected from light.

  • (Optional) A viability dye (e.g., Propidium Iodide or DAPI) can be added to distinguish between apoptotic and necrotic cells.

  • Wash the cells to remove unbound FLICA reagent.

C. Flow Cytometry Analysis

  • Resuspend the stained cells in the assay buffer.

  • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the fluorophore used.

  • Gate on the cell population of interest based on forward and side scatter properties.

  • Quantify the percentage of cells positive for the active caspase-3 stain.

Visualizing the Pathway and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

CDK2_Apoptosis_Pathway CDK2_IN_18 This compound CDK2_CyclinE CDK2/Cyclin E Complex CDK2_IN_18->CDK2_CyclinE Inhibits CellCycle G1/S Progression CDK2_CyclinE->CellCycle Promotes Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Initiates Pro_Caspase3 Pro-caspase-3 Apoptosis->Pro_Caspase3 Activates Cleavage Cleaved_Caspase3 Cleaved Caspase-3 (Active) Pro_Caspase3->Cleaved_Caspase3

This compound induced apoptotic signaling pathway.

Caspase3_Assay_Workflow cluster_western Western Blot cluster_flow Flow Cytometry Cell_Treatment_W Cell_Treatment_W Cell_Lysis Cell_Lysis Cell_Treatment_W->Cell_Lysis Protein_Quant Protein_Quant Cell_Lysis->Protein_Quant SDS_PAGE SDS_PAGE Protein_Quant->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Antibody_Incubation Antibody_Incubation Transfer->Antibody_Incubation Detection_W Detection_W Antibody_Incubation->Detection_W end_W Quantified Cleaved Caspase-3 Levels Detection_W->end_W Cell_Treatment_F Cell_Treatment_F Staining Staining Cell_Treatment_F->Staining Wash Wash Staining->Wash Analysis_F Analysis_F Wash->Analysis_F end_F Percentage of Apoptotic Cells Analysis_F->end_F start Cancer Cell Culture start->Cell_Treatment_W Treat with This compound start->Cell_Treatment_F Treat with This compound

References

Comparative analysis of CDK2-IN-18 activity in Rb-positive vs Rb-negative cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of CDK2 Inhibitor Activity in Retinoblastoma-Positive (Rb-positive) versus Retinoblastoma-Negative (Rb-negative) Cells, Featuring PF-07104091 (Tegtociclib)

This guide provides a comparative analysis of the activity of the selective CDK2 inhibitor, PF-07104091 (Tegtociclib), in cancer cells with functional Retinoblastoma protein (Rb-positive) versus those with a loss of Rb function (Rb-negative). The efficacy of CDK2 inhibition is often contingent on the status of the Rb signaling pathway, a critical regulator of the cell cycle.

Introduction to CDK2 and the Rb Pathway

Cyclin-dependent kinase 2 (CDK2) is a key enzyme that, in complex with cyclins E and A, plays a crucial role in the G1 to S phase transition of the cell cycle.[1] A primary substrate of the Cyclin E/CDK2 complex is the Retinoblastoma tumor suppressor protein (Rb).[1][2] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA synthesis and cell cycle progression.[3][4] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2 leads to the release of E2F, thereby promoting entry into the S phase.[3][4]

In many cancers, this regulatory axis is disrupted. Loss of Rb function (Rb-negative) leads to uncontrolled E2F activity and cell proliferation. In Rb-positive cancers, particularly those with high levels of Cyclin E and the CDK4/6 inhibitor p16INK4A, there is a heightened dependence on CDK2 for cell cycle progression.[3][5] This differential reliance on CDK2 forms the basis for the varying sensitivity to CDK2 inhibitors based on Rb status.

Quantitative Data Presentation

The following tables summarize the in vitro activity of the selective CDK2 inhibitor PF-07104091 and a derivative compound, III-13, in cancer cell lines with varying characteristics. While a direct comparative study of PF-07104091 in a panel of Rb-positive and Rb-negative cell lines is not available in a single publication, the data below is compiled from a study investigating these compounds.[6] The Rb status of these specific cell lines is widely documented in cancer cell line databases.

Table 1: In Vitro Inhibitory Activity of PF-07104091 against Cyclin-Dependent Kinases [6]

Kinase ComplexIC50 (nM)
CDK2/Cyclin E1.05
CDK1/Cyclin B152.18
CDK4/Cyclin D3>1000
CDK6/Cyclin D3>1000

Table 2: Anti-proliferative Activity (IC50) of PF-07104091 in Human Cancer Cell Lines [6]

Cell LineCancer TypeRb StatusCCNE1 ExpressionIC50 (µM)
OVCAR3Ovarian CancerRb-positiveOverexpression0.04
HCT116Colon CarcinomaRb-positiveOverexpression0.12
TOV-21GOvarian CancerRb-positiveNormal>10

Note: The data indicates that in Rb-positive cells, high expression of CCNE1 correlates with increased sensitivity to PF-07104091.

Signaling Pathways and Mechanism of Action

The differential activity of a CDK2 inhibitor in Rb-positive and Rb-negative cells can be understood by examining the underlying signaling pathways.

Rb-Positive Cells

In Rb-positive cells, particularly those with high Cyclin E expression, the cell cycle progression is highly dependent on CDK2 activity to inactivate Rb. Inhibition of CDK2 in these cells is expected to prevent Rb phosphorylation, keeping it in its active, growth-suppressive state. This leads to the sequestration of E2F transcription factors and a subsequent arrest in the G1 phase of the cell cycle.[5][7]

Rb_Positive_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Progression cluster_2 S Phase Entry Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates Rb_P p-pRb pRb_E2F->Rb_P E2F E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2->pRb_E2F phosphorylates (feedback loop) G1_Arrest G1 Arrest PF_07104091 PF-07104091 PF_07104091->CyclinE_CDK2 inhibits PF_07104091->G1_Arrest results in S Phase Entry S Phase Entry S_Phase_Genes->S Phase Entry leads to

CDK2 Inhibition in Rb-Positive Cells.
Rb-Negative Cells

In Rb-negative cells, the G1/S checkpoint is already compromised due to the absence of the Rb gatekeeper. E2F is constitutively active, and the cells are less reliant on the Cyclin D/CDK4/6-Rb axis. However, CDK2 is still important for S-phase progression and the G2/M transition.[3] Therefore, inhibition of CDK2 in Rb-negative cells is less likely to cause a G1 arrest but may induce a G2/M arrest or cell death due to replication stress.

Rb_Negative_Pathway cluster_0 G1/S Checkpoint (Compromised) cluster_1 S/G2 Phase Progression cluster_2 Cellular Outcome Rb_Absent Rb Absent E2F_Active Constitutively Active E2F Rb_Absent->E2F_Active CyclinA_CDK2 Cyclin A / CDK2 E2F_Active->CyclinA_CDK2 promotes transcription DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication G2M_Transition G2/M Transition CyclinA_CDK2->G2M_Transition Replication_Stress Replication Stress PF_07104091 PF-07104091 PF_07104091->CyclinA_CDK2 inhibits PF_07104091->Replication_Stress leads to G2M_Arrest G2/M Arrest or Apoptosis

CDK2 Inhibition in Rb-Negative Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activity of CDK2 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Viability_Workflow A 1. Seed Cells (Rb+ and Rb-) in 96-well plates B 2. Treat with PF-07104091 (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 values E->F

Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Harvest and count Rb-positive and Rb-negative cells. Seed the cells into opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of PF-07104091 in culture medium.

  • Treatment: After allowing the cells to adhere overnight, add the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with PF-07104091 at a relevant concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status, such as total Rb and phosphorylated Rb (p-Rb).

Protocol:

  • Cell Lysis: Treat cells as described for cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Rb, anti-p-Rb (Ser807/811), anti-CDK2, anti-Cyclin E, or a loading control like anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The activity of the CDK2 inhibitor PF-07104091 is highly dependent on the Rb status of the cancer cells. In Rb-positive cells, especially those with high CCNE1 expression, PF-07104091 can effectively inhibit cell proliferation by inducing a G1 cell cycle arrest. This is mediated by the prevention of Rb phosphorylation, thus maintaining its tumor-suppressive function. Conversely, in Rb-negative cells, the inhibitor is less likely to cause a G1 arrest due to the absence of the Rb checkpoint. However, it may still exert anti-proliferative effects by inducing replication stress and a G2/M arrest. This comparative analysis underscores the importance of patient stratification based on Rb and related biomarker status for the clinical development of CDK2 inhibitors.

References

Kinome Profiling of CDK2 Inhibitors: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target. Its role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents. However, the high degree of homology among the CDK family members presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides a comparative analysis of the kinome-wide specificity of a highly selective CDK2 inhibitor, here represented by BLU-222, against other CDK inhibitors with broader target profiles.

This guide will delve into the kinome profiling data of BLU-222 and compare its specificity with three other well-characterized CDK inhibitors: PF-06873600 (a dual CDK2/4/6 inhibitor), Milciclib (a pan-CDK inhibitor), and Palbociclib (a CDK4/6 inhibitor). The comparative data is presented in clear, structured tables, and detailed experimental protocols for the key kinome profiling assays are provided.

Comparative Kinome Profiling Data

The following tables summarize the inhibitory activity and selectivity of BLU-222, PF-06873600, Milciclib, and Palbociclib against a panel of Cyclin-Dependent Kinases. The data has been compiled from publicly available sources and showcases the distinct selectivity profiles of these compounds.

Table 1: Inhibitory Activity (IC50/Ki in nM) Against Key Cyclin-Dependent Kinases

InhibitorCDK2CDK1CDK4CDK6CDK5CDK7CDK9
BLU-222 (as CDK2-IN-18) 2.6 233.6377.4275.2-6941.26115.1
PF-068736000.1 4.51.2 0.1 --19.6
Milciclib45 >140>140>140>140150-
Palbociclib>10000>1000011 16 ---

Table 2: Kinome Selectivity Score

InhibitorSelectivity Score (S(10) at 3 µM)
BLU-222 (as this compound) 0.045
PF-06873600Not Reported
MilciclibNot Reported
PalbociclibNot Reported

The S(10) score from KINOMEscan represents the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[5][6][7]

Experimental Protocols

The following are detailed methodologies for two common kinome profiling assays used to determine inhibitor specificity.

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Detailed Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.

  • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate. The reaction is incubated to allow binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.

G cluster_assay_components Assay Components cluster_workflow KINOMEscan Workflow Kinase DNA-Tagged Kinase Binding Binding Reaction (Competition) Kinase->Binding Ligand Immobilized Ligand (on bead) Ligand->Binding Compound Test Compound Compound->Binding Wash Wash Binding->Wash Elute Elution Wash->Elute qPCR qPCR Quantification Elute->qPCR Data Data Analysis (% Inhibition or Kd) qPCR->Data

KINOMEscan Competition Binding Assay Workflow

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific kinase target.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.

Detailed Protocol:

  • Cell Transfection: Mammalian cells (e.g., HEK293) are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Transfected cells are seeded into multi-well plates.

  • Compound and Tracer Addition: The test compound at various concentrations and a fixed concentration of the fluorescent NanoBRET™ tracer are added to the cells.

  • Incubation: The plate is incubated to allow for compound entry into the cells and binding to the target kinase.

  • Substrate Addition: A cell-permeable NanoLuc® substrate is added to initiate the luminescent signal.

  • BRET Measurement: The plate is read on a luminometer capable of measuring two distinct emission wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of the test compound indicates target engagement. IC50 values representing the intracellular potency of the compound can be determined.[1][5][8][9]

G cluster_cellular_components Live Cell Components cluster_workflow NanoBRET Workflow Kinase Kinase-NanoLuc® Fusion Protein (Donor) Tracer Fluorescent Tracer (Acceptor) Compound Test Compound Transfection Cell Transfection Addition Compound & Tracer Addition Transfection->Addition Incubation Incubation Addition->Incubation Measurement BRET Measurement Incubation->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

NanoBRET Target Engagement Assay Workflow

CDK Signaling Pathway

The following diagram illustrates a simplified view of the CDK-mediated cell cycle progression, highlighting the points of intervention for the discussed inhibitors.

G G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb CyclinD_CDK46->pRb CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->S promotes CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->G2 promotes CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->M promotes E2F E2F Rb->E2F inhibits E2F->S promotes pRb->E2F Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 BLU222 BLU-222 BLU222->CyclinE_CDK2 BLU222->CyclinA_CDK2 Milciclib Milciclib Milciclib->CyclinD_CDK46 Milciclib->CyclinE_CDK2 Milciclib->CyclinA_CDK2 Milciclib->CyclinB_CDK1 PF06873600 PF-06873600 PF06873600->CyclinD_CDK46 PF06873600->CyclinE_CDK2

References

Evaluating CDK2-IN-18 as a Tool Compound for Validating CDK2 as a Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S transition and S phase. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. The validation of CDK2 as a drug target relies on the use of selective and potent tool compounds that can accurately probe its function in cellular and in vivo models. This guide provides an objective evaluation of CDK2-IN-18 as a tool compound, comparing its performance with other known CDK inhibitors and providing detailed experimental protocols for its characterization.

The CDK2 Signaling Pathway

CDK2 activity is tightly regulated by the binding of cyclins, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is essential for the transition from the G1 to the S phase of the cell cycle, while the CDK2/cyclin A complex is required for S phase progression. These complexes phosphorylate a variety of substrates, most notably the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD induces CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD p_pRb p-pRb CDK46_CyclinD->p_pRb phosphorylates pRb_E2F pRb-E2F (Inactive) pRb_E2F->p_pRb E2F E2F (Active) p_pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes

Caption: The CDK2 signaling pathway in cell cycle progression.

Comparison of CDK2 Inhibitors

A crucial aspect of a tool compound is its potency and selectivity. The ideal tool compound should potently inhibit the target of interest with minimal off-target effects. The following table summarizes the inhibitory activity of this compound and other known CDK inhibitors against a panel of cyclin-dependent kinases.

CompoundCDK2/E (IC50)CDK4/D1 (IC50)CDK1/B (IC50)Selectivity (CDK4/CDK2)
This compound 8 nM[1]46 nM[1]-5.75
NU6102 5.4 nM (CDK2/A3)[2][3][4][5]1.6 µM[2][3][4][5]9.5 nM[2][3][4][5]~296
CVT-313 0.5 µM[6][7][8][9]215 µM[6]4.2 µM[6]430
AZD5438 6 nM[10][11][12]>10 µM16 nM[10][11][12]>1667

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 for the off-target kinase (CDK4) to the target kinase (CDK2).

From the data, this compound demonstrates high potency against CDK2/E. However, it also shows considerable activity against CDK4/D1, indicating a degree of polypharmacology. In contrast, compounds like NU6102 and AZD5438 exhibit higher selectivity for CDK2 over CDK4. CVT-313 is a less potent but highly selective CDK2 inhibitor.

Experimental Protocols for Evaluating CDK2 Inhibitors

The validation of a CDK2 inhibitor requires a series of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin complex.

Protocol:

  • Reagents: Recombinant human CDK2/Cyclin A or E, substrate peptide (e.g., a derivative of Histone H1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or luminescence-based assays like ADP-Glo™, which measures ADP production.[13][14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CDK2 inhibitor for a period of 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the CDK2 inhibitor for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).[19][20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. A potent CDK2 inhibitor is expected to cause an arrest in the G1 or S phase.

Western Blot for Phosphorylated Retinoblastoma (p-Rb)

This technique is used to measure the level of a specific protein and its phosphorylation state, providing evidence of target engagement within the cell.

Protocol:

  • Cell Lysis: Treat cells with the CDK2 inhibitor for a short period (e.g., 2-24 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% BSA or non-fat milk to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-Rb in treated versus untreated cells. A decrease in p-Rb levels indicates inhibition of CDK2 activity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for evaluating a CDK2 inhibitor and the logical framework for assessing its utility as a tool compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (Potency & Selectivity) Start->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (Western Blot for p-Rb) Cell_Proliferation->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Cycle_Analysis->In_Vivo_Studies End End: Evaluation Complete In_Vivo_Studies->End

Caption: A typical experimental workflow for evaluating a CDK2 inhibitor.

Logical_Framework Is_Potent Is the compound potent against CDK2 in vitro? Is_Selective Is the compound selective for CDK2 over other kinases? Is_Potent->Is_Selective Yes Limited_Utility Limited Utility as a Tool Compound Is_Potent->Limited_Utility No Inhibits_Proliferation Does it inhibit proliferation of cancer cell lines? Is_Selective->Inhibits_Proliferation Yes Is_Selective->Limited_Utility No (Consider for polypharmacology studies) Engages_Target Does it engage CDK2 in cells (e.g., reduce p-Rb)? Inhibits_Proliferation->Engages_Target Yes Inhibits_Proliferation->Limited_Utility No Induces_Cell_Cycle_Arrest Does it induce cell cycle arrest (G1/S phase)? Engages_Target->Induces_Cell_Cycle_Arrest Yes Engages_Target->Limited_Utility No Good_Tool Suitable as a Tool Compound Induces_Cell_Cycle_Arrest->Good_Tool Yes Induces_Cell_Cycle_Arrest->Limited_Utility No

Caption: Logical framework for evaluating a CDK2 tool compound.

Conclusion

This compound is a potent inhibitor of CDK2, making it a valuable starting point for investigating CDK2 function. Its activity against CDK4, however, suggests that it may not be the most selective tool for dissecting the specific roles of CDK2 versus other cell cycle kinases. For experiments requiring highly specific inhibition of CDK2, compounds with a greater selectivity window, such as NU6102 or AZD5438, might be more appropriate. Nevertheless, this compound can serve as a useful pharmacological probe, provided its off-target effects are carefully considered and controlled for in experimental designs. The provided protocols offer a robust framework for the comprehensive characterization of this compound and other potential CDK2 inhibitors, enabling researchers to make informed decisions about the most suitable tool compounds for their specific research questions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of CDK2-IN-18, a potent inhibitor of CDK2/E and CDK4/D1. Adherence to these procedural guidelines is vital for ensuring laboratory safety, regulatory compliance, and building a culture of trust and responsibility in chemical handling. Given that this compound is an active pharmacological agent, all waste materials containing this compound must be treated as hazardous chemical waste.

Compound Identification and Hazard Overview

A specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier. In the absence of a specific SDS, the following information is based on general best practices for the disposal of potent, biologically active small molecules.

Identifier Information
Chemical Name This compound
Synonym Compound 8q
CAS Number 364735-73-9[1][2]
Supplier Example MedChemExpress (Cat. No.: HY-155602)[1]
Known Targets CDK2/E (IC50 = 8 nM), CDK4/D1 (IC50 = 46 nM)[1]
Assumed Hazards Potentially cytotoxic, handle with care. Avoid inhalation, and contact with skin and eyes.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from the point of generation to final collection by a certified hazardous waste contractor.

1. Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

2. Waste Segregation and Containment

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible waste streams.

Waste Stream Containment and Labeling Procedure
Solid Waste - Place unused/expired solid this compound, contaminated weighing paper, gloves, and pipette tips into a designated, durable, and sealable hazardous waste container. - The container must be clearly labeled: "Hazardous Waste - this compound (CAS 364735-73-9)" .
Liquid Waste - Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a dedicated, leak-proof, and shatter-resistant container. - The container must be clearly labeled: "Hazardous Waste - Liquid - this compound (CAS 364735-73-9)" and list all other chemical components and their approximate concentrations.
Contaminated Sharps - Dispose of any needles or other sharps contaminated with this compound in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

Important:

  • NEVER dispose of this compound down the drain or in the regular trash.

  • Keep all hazardous waste containers securely closed except when adding waste.

3. Storage of Hazardous Waste

Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure that this area is away from general laboratory traffic and that incompatible waste types are properly segregated.

4. Request for Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to remove or transport the waste from the facility yourself.

Emergency Procedures for Spills

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use a non-combustible absorbent material (e.g., sand or vermiculite) to contain the substance.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Workflow for Proper Disposal of this compound

G Proper Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_containment Segregation & Containment cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal generate_solid Solid Waste (e.g., unused powder, contaminated gloves) contain_solid Sealable Container for Solid Hazardous Waste generate_solid->contain_solid generate_liquid Liquid Waste (e.g., solutions, experimental residues) contain_liquid Leak-proof Container for Liquid Hazardous Waste generate_liquid->contain_liquid label_solid Label: 'Hazardous Waste - Solid This compound' contain_solid->label_solid label_liquid Label: 'Hazardous Waste - Liquid This compound & components' contain_liquid->label_liquid storage_area Designated Satellite Accumulation Area (SAA) label_solid->storage_area label_liquid->storage_area disposal_request Request Pickup by EHS or Licensed Contractor storage_area->disposal_request final_disposal Certified Hazardous Waste Facility disposal_request->final_disposal

Proper Disposal Workflow for this compound

Signaling Pathway Context: The Role of CDK2

CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle, primarily at the G1/S phase transition. Its activity is dependent on binding to cyclins E or A. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a significant target for drug development. Inhibitors like this compound are designed to block the kinase activity of CDK2, thereby preventing cell cycle progression and inducing cell cycle arrest. This biological activity underscores the importance of handling and disposing of such compounds with appropriate precautions to prevent unintended environmental or health impacts.

CDK2_Pathway Simplified CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb Protein CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription of CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates CDK2_IN_18 This compound CDK2_IN_18->CDK46 inhibits CDK2_IN_18->CDK2 inhibits

Simplified CDK2 Signaling Pathway

References

Essential Safety and Logistical Information for Handling CDK2-IN-18

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for CDK2-IN-18 was found in the public domain. The following information is based on general safety protocols for similar chemical compounds and CDK2 inhibitors. Researchers must consult the supplier-provided SDS for specific handling and safety instructions.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Safety and Handling

Given that this compound is a bioactive small molecule, it should be handled with care in a laboratory setting. Standard laboratory practices and appropriate personal protective equipment (PPE) are essential to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A lab coat must be worn. For procedures with a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and have the compound's information available.

Operational Plans: Storage and Use

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Follow the specific storage temperature recommendations provided by the supplier, which is typically -20°C for solid compounds to ensure long-term stability.

Preparation of Stock Solutions:

  • Handle the solid compound in a chemical fume hood.

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared for use in cell-based assays.

Disposal Plan

Unused this compound and contaminated materials should be treated as hazardous chemical waste.

  • Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., pipette tips, tubes) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect waste solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data

PropertyValueSource
IC₅₀ (CDK2/cyclin E) 8 nMN/A
IC₅₀ (CDK4/cyclin D1) 46 nMN/A

Experimental Protocols

Below are detailed methodologies for common experiments involving CDK2 inhibitors like this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the enzymatic activity of CDK2 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant active CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare the Kinase Detection Reagent as per the ADP-Glo™ kit instructions. Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the CDK2/Cyclin enzyme and the substrate peptide to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line with known CDK2 dependency)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of cell viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway and Experimental Workflow Diagrams

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound disrupts this process, leading to cell cycle arrest.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F represses CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->Rb phosphorylates (inactivates) G1_S_Transition G1/S Transition (DNA Replication) CDK2_CyclinE->G1_S_Transition promotes CDK2_IN_18 This compound CDK2_IN_18->CDK2_CyclinE inhibits CDK2_CyclinA CDK2 / Cyclin A CDK2_IN_18->CDK2_CyclinA inhibits p21_p27 p21/p27 (CKIs) p21_p27->CDK2_CyclinE inhibits CyclinA->CDK2_CyclinA activates S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression promotes

Caption: CDK2 signaling pathway in G1/S cell cycle progression.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the procedural steps for conducting an in vitro kinase assay to determine the inhibitory activity of this compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - CDK2/Cyclin Enzyme - Substrate - ATP - this compound Dilutions Start->PrepareReagents ReactionSetup Set up Kinase Reaction in Plate: - Add this compound/Vehicle - Add Enzyme and Substrate PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction with ATP ReactionSetup->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubate->StopReaction Incubate2 Incubate at Room Temperature StopReaction->Incubate2 DetectSignal Detect Signal (Add Kinase Detection Reagent) Incubate2->DetectSignal Incubate3 Incubate at Room Temperature DetectSignal->Incubate3 ReadPlate Read Luminescence Incubate3->ReadPlate AnalyzeData Analyze Data and Determine IC₅₀ ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro CDK2 inhibition assay.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.